Tagarafdeg
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C45H49F2N11O9S |
|---|---|
Molekulargewicht |
958.0 g/mol |
IUPAC-Name |
(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C45H49F2N11O9S/c1-4-53(2)68(64,65)52-35-8-6-32(46)40(31(35)24-48)67-28-5-7-34-29(19-28)42(61)58(26-49-34)27-22-45(66-25-27)12-17-56(18-13-45)39(60)23-44(63)10-15-55(16-11-44)37-21-36-30(20-33(37)47)41(51-54(36)3)57-14-9-38(59)50-43(57)62/h5-8,19-21,26-27,52,63H,4,9-18,22-23,25H2,1-3H3,(H,50,59,62)/t27-/m1/s1 |
InChI-Schlüssel |
OCDRMYDQTIPVOI-HHHXNRCGSA-N |
Isomerische SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)[C@@H]4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N |
Kanonische SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)C4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Tagarafdeg (CFT1946): A Technical Guide to a Novel BRAF V600E Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tagarafdeg (CFT1946) is a first-in-class, orally bioavailable, and mutant-selective bifunctional degradation activating compound (BiDAC). It is designed to target and induce the degradation of the BRAF V600E mutant protein, a key driver in a variety of cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. Unlike traditional BRAF inhibitors that can lead to resistance through paradoxical RAF activation, this compound eliminates the mutant protein, offering a potential new therapeutic strategy for patients with BRAF V600-mutant solid tumors, including those who have developed resistance to prior BRAF inhibitor therapy. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.
Core Mechanism of Action
This compound operates as a heterobifunctional protein degrader.[1] It is composed of two key moieties: a ligand that selectively binds to the BRAF V600E mutant protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This dual-binding action brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the BRAF V600E protein.[3] The polyubiquitinated protein is then recognized and degraded by the proteasome.[1][3] This degradation effectively removes the oncogenic driver, leading to the inhibition of the downstream MAPK signaling pathway and subsequent reduction in tumor cell proliferation.[1]
A key advantage of this degradation mechanism is the prevention of paradoxical RAF activation, a common resistance mechanism to BRAF inhibitors where the inhibitor-bound mutant BRAF can still form dimers and signal.[3][4][5] By destroying the protein, this compound circumvents this issue.[3]
Preclinical and Clinical Data
Quantitative In Vitro and In Vivo Data
This compound has demonstrated potent and selective degradation of BRAF V600E in preclinical models, leading to tumor regression.[2][6] Initial clinical data from the Phase 1/2 trial (NCT05668585) have shown that this compound is well-tolerated and demonstrates anti-tumor activity in patients with BRAF V600 mutant solid tumors.[7][8]
| Parameter | Value | Cell Line/Model | Source |
| DC50 (BRAFV600E Degradation) | 14 nM | A375 cells (melanoma) | [2][5][9] |
| IC50 (ERK Phosphorylation Inhibition) | 11 nM (at 24hr) | A375 cells | [6] |
| GI50 (Cell Growth Inhibition) | 94 nM (at 96hr) | A375 cells | [6] |
| In Vivo Efficacious Dose | 10 mg/kg PO BID | A375 xenograft mouse model | [2][6] |
| Phase 1 Dose Escalation Cohorts | 20, 80, 160, 320, 640 mg BID | Human Patients | [8] |
| Confirmed Partial Responses (Phase 1) | 2 | Patients with BRAF V600 mutant solid tumors | [7][8] |
Clinical Trial Overview
The ongoing Phase 1/2 clinical trial is evaluating the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with other agents in patients with BRAF V600 mutant solid tumors.[4] As of July 2024, 36 patients have been enrolled across five dose-escalation cohorts.[8] The majority of these patients had received a median of three prior therapies, including BRAF inhibitors.[7][8] The data indicate a well-tolerated safety profile with mostly Grade 1 or 2 adverse events and no dose-limiting toxicities.[7][8] Pharmacokinetic analysis showed dose-proportional exposure, and pharmacodynamic assessments confirmed degradation of the BRAF V600E protein in post-treatment biopsies.[7]
Experimental Protocols and Methodologies
In Vitro BRAF V600E Degradation Assay
-
Cell Line: A375 human melanoma cell line, which harbors the BRAF V600E mutation.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 24 hours).
-
Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for BRAF V600E and a loading control (e.g., GAPDH).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software. The level of BRAF V600E is normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC50 value is calculated from the dose-response curve.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: A375 cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally (PO) twice daily (BID) at specified doses (e.g., 0.3-10 mg/kg).[2]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Conclusion and Future Directions
This compound represents a promising new therapeutic modality for cancers driven by BRAF V600 mutations. Its unique mechanism of action, which involves the targeted degradation of the oncogenic protein, offers the potential to overcome resistance mechanisms that limit the efficacy of current BRAF inhibitors. The preclinical data are robust, and the initial clinical findings are encouraging, demonstrating a favorable safety profile and early signs of anti-tumor activity. Further clinical investigation is underway to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, in a broader patient population.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. investing.com [investing.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. researchgate.net [researchgate.net]
Tagarafdeg (CFT1946): A Technical Guide to a Mutant-Selective BRAF Degrader
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Tagarafdeg (also known as CFT1946) is a first-in-class, orally bioavailable, and mutant-selective bifunctional degradation activating compound (BiDAC). It is designed to target and degrade BRAF V600 mutant proteins, a key driver in a variety of solid tumors, including melanoma, colorectal cancer (CRC), and non-small cell lung cancer (NSCLC). By hijacking the body's own ubiquitin-proteasome system, this compound offers a novel therapeutic modality aimed at overcoming the resistance mechanisms that limit the efficacy of traditional BRAF inhibitors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction
Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival.[1][2] While small-molecule inhibitors targeting BRAF V600 have shown clinical benefit, their effectiveness is often hampered by acquired resistance, frequently driven by mechanisms that promote RAF dimerization.[2][3]
This compound represents a paradigm shift from inhibition to degradation. As a heterobifunctional molecule, it acts as a molecular bridge, bringing mutant BRAF V600 proteins into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the mutant BRAF protein, thereby abrogating downstream signaling.[5] A key advantage of this approach is its potential to overcome resistance mechanisms, as the targeted protein is eliminated rather than merely inhibited.[2]
Mechanism of Action
This compound's mechanism of action is centered on the principles of targeted protein degradation. The molecule consists of two key moieties: one that selectively binds to mutant BRAF V600 proteins and another that recruits the CRBN E3 ubiquitin ligase.[1]
The process unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to the neosubstrate (mutant BRAF V600) and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the mutant BRAF protein.
-
Proteasomal Degradation: The polyubiquitinated BRAF protein is then recognized and degraded by the 26S proteasome.[5]
-
Pathway Inhibition: The degradation of mutant BRAF V600 leads to the suppression of the downstream MAPK signaling pathway, as evidenced by a decrease in the phosphorylation of ERK (pERK).[6][7]
This degradation-based approach is distinct from traditional BRAF inhibitors, as it prevents the paradoxical RAF activation that can occur when inhibitors promote the dimerization of BRAF proteins.[2]
Figure 1: Mechanism of Action of this compound (CFT1946).
Quantitative Data Summary
Preclinical Data
This compound has demonstrated potent and selective degradation of mutant BRAF V600E in preclinical models.
| Parameter | Cell Line | Value | Time Point | Reference |
| DC50 (Degradation) | A375 (BRAF V600E) | 14 nM | 24 h | [8] |
| IC50 (pERK Inhibition) | A375 NRASQ61K | 42 nM | 1 h | [9] |
| GI50 (Growth Inhibition) | A375 NRASQ61K | 150 nM | 96 h | [9] |
In Vivo Efficacy
In vivo studies using xenograft mouse models have shown significant anti-tumor activity.
| Model | Treatment | Dosage | Outcome | Reference |
| A375 Xenograft | This compound | 0.3-10 mg/kg PO BID | Dose-dependent tumor regression. 10 mg/kg resulted in sustained regression. | [8] |
| BRAFi-Resistant A375 + NRAS-Q61K Xenograft | This compound + Trametinib | 10 & 30 mg/kg BID + 0.1 mg/kg | Tumor regression up to Day 16-19. | [6] |
| BRAF V600X CRC Xenograft | This compound | Not specified | Outperformed standard of care (encorafenib + cetuximab). | [7] |
Clinical Trial Data (Phase 1/2 - NCT05668585)
The ongoing Phase 1/2 clinical trial is evaluating the safety, tolerability, and preliminary efficacy of this compound in patients with BRAF V600 mutant solid tumors.
| Parameter | Details | Reference |
| Study Design | Open-label, multicenter, dose escalation and expansion study. | [10] |
| Arms | Monotherapy and in combination with trametinib or cetuximab. | [11] |
| Dose Escalation Cohorts (Monotherapy) | 20, 80, 160, 320, 640 mg BID. | [12] |
| Safety Profile | Well-tolerated with no dose-limiting toxicities or treatment-related serious adverse events reported in initial findings. | [13] |
| Pharmacokinetics (PK) | Dose-dependent bioavailability observed. | [13] |
| Pharmacodynamics (PD) | Degradation of BRAF V600E protein observed in all available post-treatment biopsies. | [13] |
Experimental Protocols
HiBiT-Based Protein Degradation Assay
This protocol outlines a method for quantifying this compound-induced degradation of BRAF V600E using the Nano-Glo® HiBiT Lytic Detection System.
Figure 2: Experimental Workflow for HiBiT Protein Degradation Assay.
Methodology:
-
Cell Culture: Culture A375 cells engineered to endogenously express BRAF V600E tagged with the 11-amino-acid HiBiT peptide. Maintain cells in appropriate growth medium at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells into white, opaque 96-well plates at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then further dilute in culture medium to the final desired concentrations.
-
Treatment: Add the diluted this compound to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) to allow for protein degradation.
-
Lysis and Detection:
-
Equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the culture medium in each well.
-
Mix on an orbital shaker for 5-10 minutes to ensure complete cell lysis and formation of the luminescent NanoBiT® complex.[14]
-
-
Measurement: Read the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence signals to the vehicle-treated controls to determine the percentage of remaining protein. Plot the percentage of degradation against the logarithm of the this compound concentration and fit a dose-response curve to calculate the DC50 value.[15]
In Vivo Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.
Methodology:
-
Cell Preparation: Harvest A375 cells during their exponential growth phase. Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Prepare this compound in a vehicle suitable for oral administration (PO).
-
Administer the designated dose (e.g., 10 mg/kg) twice daily (BID) via oral gavage.
-
The control group receives the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, tumors can be excised.
-
Tumor lysates can be analyzed by Western blot or other methods to quantify the levels of BRAF V600E and pERK to confirm target engagement and pathway inhibition.
-
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition or regression.
Conclusion
This compound (CFT1946) is a promising clinical-stage targeted protein degrader with a well-defined mechanism of action against mutant BRAF V600. Its ability to induce the degradation of this key oncogenic driver offers a potential advantage over traditional inhibitors, particularly in the context of acquired resistance. Preclinical data have demonstrated its potency and selectivity, and early clinical data suggest a favorable safety profile with evidence of target engagement in patients. The ongoing Phase 1/2 trial will be crucial in further defining the therapeutic potential of this compound in the treatment of BRAF V600-mutant solid tumors.
References
- 1. Facebook [cancer.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. 1stoncology.com [1stoncology.com]
- 4. CFT1946 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. youtube.com [youtube.com]
- 6. c4therapeutics.com [c4therapeutics.com]
- 7. c4therapeutics.com [c4therapeutics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 13. C4 Therapeutics Presents Monotherapy Data Demonstrating Proof of Mechanism and Early Evidence of Proof of Concept From Ongoing CFT1946 Phase 1 Trial in BRAF V600 Mutant Solid Tumors at the European Society for Medical Oncology (ESMO) Congress 2024 – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 14. promega.com [promega.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Tagarafdeg discovery and chemical synthesis
Absence of Publicly Available Information on "Tagarafdeg"
Following a comprehensive search for "this compound," it has been determined that there is no publicly available scientific literature, clinical data, or chemical information corresponding to this name. Searches for "this compound discovery," "this compound chemical synthesis," and related terms did not yield any relevant results in established chemical and biomedical databases.
This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational knowledge of the compound .
It is possible that "this compound" may be:
-
A very new or emerging compound for which data has not yet been publicly disclosed.
-
An internal codename or designation not used in public-facing literature.
-
A misspelling of a different compound.
We recommend verifying the name and spelling of the molecule of interest. Once a publicly recognized compound name is provided, we will be able to proceed with generating the requested technical documentation.
Tagarafdeg: A Technical Guide to a Novel BRAF V600E Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of BRAF inhibitors has marked a significant advancement in the treatment of BRAF V600E-mutated cancers, particularly melanoma. However, the emergence of resistance mechanisms often limits their long-term efficacy. Tagarafdeg (CFT1946) represents a novel therapeutic strategy, functioning as a potent and selective degrader of mutant BRAF proteins. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and key experimental methodologies associated with this compound, offering a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development.
Introduction: The Challenge of BRAF V600E and the Advent of Protein Degraders
The BRAF V600E mutation is a key oncogenic driver in a significant percentage of cancers, including approximately 50% of melanomas, as well as a subset of colorectal and non-small cell lung cancers (NSCLC).[1] This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[2] While first-generation BRAF inhibitors like vemurafenib, dabrafenib, and encorafenib have demonstrated significant clinical benefit, their effectiveness is often hampered by the development of resistance.[3][4]
Targeted protein degradation has emerged as a promising therapeutic modality to overcome the limitations of traditional inhibitors. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. This compound (CFT1946) is a first-in-class, orally bioavailable PROTAC designed to specifically degrade BRAF V600E and other BRAF mutant proteins.[5][6]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a bifunctional degradation activating compound (BiDAC) that operates by linking the mutant BRAF V600E protein to the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] This induced proximity facilitates the polyubiquitination of the BRAF V600E protein, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple target protein molecules, potentially leading to a more profound and durable suppression of the MAPK pathway compared to traditional occupancy-driven inhibitors.[5][6]
Mechanism of this compound-mediated BRAF V600E degradation.
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated potent and selective degradation of mutant BRAF V600E in various cancer cell lines. Key in vitro parameters are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| DC50 (BRAF V600E Degradation) | A375 (Melanoma) | 14 nM | [5][6] |
| IC50 (pERK Inhibition) | A375 (Melanoma) | 11 nM | [5][6] |
| GI50 (Cell Growth Inhibition) | A375 (Melanoma) | 94 nM | [5][6] |
This compound displays high selectivity for mutant BRAF over wild-type BRAF and other RAF isoforms, a critical feature for minimizing off-target effects.[5][6]
In Vivo Efficacy
In preclinical xenograft models, orally administered this compound has shown superior anti-tumor activity compared to standard-of-care BRAF inhibitors.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| A375 Melanoma Xenograft | This compound | 10 mg/kg, PO, BID | Deeper and more durable tumor regression compared to encorafenib. | [5][6] |
| HT-29 Colorectal Cancer Xenograft | This compound | - | Superior single-agent activity compared to encorafenib + cetuximab. | [1][6] |
| BRAF V600E NSCLC PDX | This compound | - | Induced tumor regression where dabrafenib + trametinib showed only modest growth inhibition. | [1][6] |
| A375 Intracranial Metastatic Melanoma | This compound | - | Demonstrated a significant survival advantage over encorafenib. | [6] |
These findings highlight the potential of this compound to overcome resistance mechanisms and provide a more profound anti-tumor response.
Signaling Pathway
The BRAF V600E mutation leads to constitutive activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical cascade regulating cell growth and proliferation. This compound-mediated degradation of BRAF V600E effectively abrogates this aberrant signaling.
This compound targets the constitutively active BRAF V600E protein.
Experimental Protocols
Western Blot for BRAF V600E and pERK
This protocol is optimized for the detection of BRAF V600E and phosphorylated ERK (pERK) in BRAF-mutant melanoma cell lines such as A375.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRAF V600E, anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound or control compounds for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect chemiluminescence using an imaging system.
Western blot experimental workflow.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
BRAF V600E mutant cell line (e.g., A375)
-
96-well plates
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or control compounds for 72-96 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
In Vivo Xenograft Model
This protocol outlines the establishment and use of a subcutaneous A375 xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
A375 human melanoma cell line
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject A375 cells, typically mixed with Matrigel, into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control orally at the specified dose and schedule.
-
Tumor Measurement and Body Weight: Measure tumor volume with calipers and monitor mouse body weight regularly as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for BRAF V600E levels).
Clinical Development
This compound (CFT1946) is currently being evaluated in a Phase 1/2 clinical trial (NCT05668585) for patients with BRAF V600 mutant solid tumors, including melanoma, NSCLC, and CRC.[5][7] The study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound as a monotherapy and in combination with other targeted agents.[5][7]
Conclusion
This compound is a promising novel therapeutic agent that leverages the principles of targeted protein degradation to overcome the limitations of existing BRAF inhibitors. Its potent and selective degradation of mutant BRAF V600E, coupled with superior preclinical in vivo efficacy, suggests its potential as a valuable treatment option for patients with BRAF-mutant cancers. The ongoing clinical evaluation will be crucial in determining its safety and efficacy in a clinical setting. This technical guide provides a foundational understanding of this compound for the scientific community, aiming to facilitate further research and development in this exciting area of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C4 Therapeutics Presents New Preclinical Data for CFT1946 Highlighting Superior Activity as a Single Agent to Clinically Approved BRAF Inhibitor - BioSpace [biospace.com]
- 6. c4therapeutics.com [c4therapeutics.com]
- 7. 1stoncology.com [1stoncology.com]
The Critical Role of Cereblon (CRBN) in the Function of Tagarafdeg: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagarafdeg (CFT1946) is a clinical-stage, orally bioavailable bifunctional degradation activating compound (BiDAC) designed to selectively target and degrade mutant forms of the BRAF protein, a key driver in various cancers.[1][2] Unlike traditional enzyme inhibitors, this compound leverages the cell's own ubiquitin-proteasome system to eliminate the target protein. This mechanism is entirely dependent on the recruitment of the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides an in-depth exploration of the pivotal role of CRBN in the function of this compound, detailing the underlying molecular mechanisms, quantitative data, and key experimental methodologies used in its characterization.
The Cereblon E3 Ligase Complex: The Engine of Degradation
Cereblon is a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] This complex, also comprising DDB1, CUL4A, and ROC1, is responsible for attaching ubiquitin chains to specific protein substrates, marking them for degradation by the 26S proteasome.[5][6] this compound functions by acting as a "molecular glue" between CRBN and the mutant BRAF protein. This induced proximity leads to the ubiquitination and subsequent degradation of BRAF, thereby inhibiting downstream oncogenic signaling.[6][7]
Quantitative Analysis of this compound's CRBN-Dependent Activity
The efficacy of this compound is intrinsically linked to its ability to form a stable ternary complex with CRBN and mutant BRAF, leading to efficient protein degradation. The following tables summarize key quantitative data characterizing the potency of this compound.
| Parameter | Cell Line | Value | Reference(s) |
| DC50 (BRAF V600E Degradation) | A375 | 14 nM | [8][9] |
| Dmax (Maximum Degradation) | A375 | >74% (Emax = 26% remaining) | [5][10] |
| IC50 (pERK Inhibition) | A375 | 11 nM | [9][11] |
| GI50 (Growth Inhibition) | A375 | 94 nM (at 96h) | [9][11] |
Table 1: In Vitro Potency of this compound in BRAF V600E Mutant A375 Cells. DC50 represents the concentration of this compound required to degrade 50% of the target protein. Dmax indicates the maximum degradation achieved. IC50 for pERK inhibition reflects the functional consequence of BRAF degradation on the MAPK pathway. GI50 is the concentration that inhibits cell growth by 50%.
| BRAF Mutant | Class | Degradation by this compound | Reference(s) |
| BRAF V600E | I | Yes | [8][9] |
| p61-BRAF V600E Splice Variant | I | Yes | [8][9] |
| BRAF G469A | II | Yes | [8][9] |
| BRAF G466V | III | Yes | [8][9] |
| Wild-Type BRAF | - | No | [1][9] |
| CRAF | - | No | [1][9] |
Table 2: Degradation Profile of this compound Against Various BRAF Mutants. this compound demonstrates selectivity for mutant forms of BRAF over the wild-type protein and the related kinase CRAF.
Signaling Pathway: this compound-Mediated Inhibition of the MAPK Cascade
Mutant BRAF proteins, particularly BRAF V600E, constitutively activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to uncontrolled cell proliferation and survival. This compound-induced degradation of mutant BRAF effectively shuts down this oncogenic signaling cascade, as evidenced by the reduction of phosphorylated ERK (pERK), a key downstream effector.[1][8]
Figure 1: this compound-Mediated Degradation of Mutant BRAF and Inhibition of the MAPK Signaling Pathway. this compound brings the CRL4-CRBN E3 ligase complex into proximity with mutant BRAF, leading to its ubiquitination and proteasomal degradation. This prevents the phosphorylation of MEK and ERK, thereby inhibiting downstream signaling that drives cell proliferation and survival.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
CRBN Binding and Ternary Complex Formation Assays
Objective: To quantify the binding affinity of this compound to CRBN and the formation of the this compound-CRBN-BRAF V600E ternary complex.
Methodologies:
-
Bioluminescence Resonance Energy Transfer (BRET):
-
HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc luciferase and BRAF V600E fused to HaloTag.
-
Cells are treated with a cell-permeable HaloTag ligand labeled with a fluorescent acceptor.
-
A serial dilution of this compound is added to the cells.
-
The NanoBRET substrate is added, and the BRET signal is measured. An increase in the BRET signal indicates the formation of the ternary complex.[12][13]
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Recombinant GST-tagged CRBN and His-tagged BRAF V600E are used.
-
A terbium-labeled anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor) are used.
-
Components are incubated with varying concentrations of this compound.
-
The TR-FRET signal is measured, where an increase in signal indicates complex formation.
-
-
Surface Plasmon Resonance (SPR):
-
Recombinant CRBN is immobilized on a sensor chip.
-
A solution containing a fixed concentration of this compound and varying concentrations of BRAF V600E is flowed over the chip.
-
The binding kinetics and affinity of the ternary complex are determined by measuring changes in the refractive index at the sensor surface.[14]
-
Protein Degradation Assays
Objective: To quantify the degradation of BRAF V600E in cells treated with this compound.
Methodology: Western Blotting
-
A375 cells (homozygous for BRAF V600E) are seeded in 6-well plates.
-
Cells are treated with a dose range of this compound for a specified time (e.g., 24 hours).
-
Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against BRAF, pERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified using densitometry software.[15][16]
In-Cell Ubiquitination Assay
Objective: To demonstrate that this compound induces the ubiquitination of BRAF V600E.
Methodology:
-
HEK293T cells are co-transfected with plasmids expressing HA-tagged ubiquitin, FLAG-tagged BRAF V600E, and CRBN.
-
Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cells are lysed under denaturing conditions to disrupt protein-protein interactions.
-
FLAG-BRAF V600E is immunoprecipitated from the cell lysates using anti-FLAG affinity beads.
-
The immunoprecipitated proteins are resolved by SDS-PAGE and analyzed by Western blotting using an anti-HA antibody to detect ubiquitinated BRAF V600E.[17][18]
Figure 2: Experimental Workflow for Characterizing this compound. A logical progression of experiments from biochemical and biophysical assays to cellular and in vivo models is crucial for the comprehensive characterization of a targeted protein degrader like this compound.
Conclusion
The function of this compound is unequivocally dependent on its interaction with Cereblon. By hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex, this compound effectively induces the degradation of oncogenic mutant BRAF proteins, leading to the suppression of the MAPK signaling pathway and potent anti-tumor activity. The quantitative data and experimental methodologies outlined in this guide provide a framework for understanding and evaluating the critical role of CRBN in the mechanism of action of this promising new class of targeted cancer therapeutics.
References
- 1. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 2. drughunter.com [drughunter.com]
- 3. Targeted Protein Degraders | Bruker [bruker.com]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (CFT1946) | mutant BRAF PROTAC | Probechem Biochemicals [probechem.com]
- 10. c4therapeutics.com [c4therapeutics.com]
- 11. researchgate.net [researchgate.net]
- 12. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ternary Complex Formation [at.promega.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effect of Dabrafenib on the MAPK Signaling Pathway
Note: This technical guide focuses on Dabrafenib, a well-characterized BRAF inhibitor. The initially requested topic, "Tagarafdeg," did not yield results in scientific literature and is presumed to be a typographical error for Dabrafenib.
Executive Summary
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its dysregulation, often through mutations in genes like BRAF, is a key driver in many cancers, particularly melanoma.[2] Dabrafenib (Tafinlar®) is a potent and selective ATP-competitive inhibitor of the BRAF kinase, specifically targeting activating mutations such as BRAF V600E.[3][4] By inhibiting mutant BRAF, Dabrafenib blocks the downstream signaling cascade, leading to decreased phosphorylation of MEK and ERK, ultimately resulting in cell cycle arrest and apoptosis in tumor cells.[5][6] This guide provides a comprehensive overview of Dabrafenib's mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of its interaction with the MAPK pathway.
Mechanism of Action
The MAPK pathway, also known as the RAS/RAF/MEK/ERK pathway, is a cascade of protein kinases that transduce signals from the cell surface to the nucleus.[7] In approximately 50% of melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of the BRAF protein kinase.[5] This bypasses the need for upstream growth signals and results in persistent downstream signaling, promoting uncontrolled cell proliferation and survival.[2][7]
Dabrafenib functions by selectively binding to the ATP-binding site of the active conformation of mutant BRAF kinase (including V600E, V600K, and V600D), preventing it from phosphorylating and activating its downstream target, MEK.[4][5] This inhibition leads to a shutdown of the signaling cascade, characterized by reduced levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK).[8] The consequences for the cancer cell are a G1 phase cell cycle arrest and the induction of apoptosis.[5]
A notable characteristic of BRAF inhibitors like Dabrafenib is the phenomenon of "paradoxical activation." In cells with wild-type BRAF but an activating RAS mutation, Dabrafenib can paradoxically increase MAPK signaling.[5][9] This occurs because the inhibitor promotes the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent downstream signaling.[9] This mechanism is believed to contribute to certain side effects, such as the development of cutaneous squamous cell carcinomas.[5] The co-administration of a MEK inhibitor, such as Trametinib, can abrogate this paradoxical activation and has been shown to improve therapeutic outcomes and delay the onset of resistance.[2][5]
Quantitative Data
The efficacy of Dabrafenib has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Preclinical Activity of Dabrafenib
This table presents the in vitro enzymatic and cellular potency of Dabrafenib against various BRAF mutations and cell lines.
| Parameter | Target/Cell Line | Mutation Status | Value | Reference |
| Enzymatic IC₅₀ | BRAF | V600E | 0.68 nM | [9] |
| BRAF | Wild-Type | 0.64 nM | [9] | |
| Cellular gIC₅₀ | A375P (Melanoma) | BRAF V600E | <200 nM | [9] |
| YUMAC (Melanoma) | BRAF V600K | <30 nM | [9] | |
| WM-115 (Melanoma) | BRAF V600D | <30 nM | [9] | |
| HCT-116 (Colon) | KRAS Mutant | >10 µM | [9] | |
| C32 (Melanoma) | BRAF V600E | 16.36 µM (2D) | ||
| C32 (Melanoma) | BRAF V600E | 21.05 µM (3D) | ||
| Pharmacodynamics | pERK Inhibition (A375P Xenograft) | BRAF V600E | 89% decrease | [5] |
| Ki67 Inhibition (A375P Xenograft) | BRAF V600E | 28% decrease | [5] | |
| p27 Upregulation (A375P Xenograft) | BRAF V600E | 54% increase | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. gIC₅₀ is the concentration for 50% growth inhibition.
Table 2: Clinical Efficacy of Dabrafenib in Combination with Trametinib (MEK Inhibitor)
This table summarizes key clinical outcomes for Dabrafenib plus Trametinib in patients with BRAF V600-mutant cancers.
| Trial / Cancer Type | Endpoint | Result | Reference |
| COMBI-d / COMBI-v (Metastatic Melanoma) | Median Progression-Free Survival (PFS) | 11.0 months | [10] |
| Overall Survival (OS) | 25.1 months | [10] | |
| Overall Response Rate (ORR) | 67% | [10] | |
| ROAR Trial (Anaplastic Thyroid Carcinoma) | Overall Response Rate (ORR) | 56% | [11] |
| ROAR Trial (Biliary Tract Cancer) | Overall Response Rate (ORR) | 53% | [11] |
| ROAR Trial (High-Grade Glioma) | Overall Response Rate (ORR) | 33% | [11] |
| ROAR Trial (Hairy Cell Leukemia) | Overall Response Rate (ORR) | 89% | [11] |
Experimental Protocols
The following sections detail standardized protocols for key experiments used to evaluate the effect of Dabrafenib on the MAPK pathway.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of Dabrafenib on cell proliferation and is used to calculate gIC₅₀ values.
Objective: To measure the dose-dependent effect of Dabrafenib on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A375 melanoma cells) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and incubated overnight to allow for attachment.[12]
-
Drug Preparation: A stock solution of Dabrafenib in DMSO is prepared. Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with an equivalent DMSO concentration) is also prepared.[12]
-
Treatment: The medium is removed from the cells and replaced with medium containing the various concentrations of Dabrafenib or the vehicle control.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a 5% CO₂ incubator.[12]
-
Viability Measurement: After incubation, the plate is equilibrated to room temperature. A luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[12]
-
Data Acquisition: The plate is mixed on an orbital shaker for 2 minutes to induce lysis and incubated for 10 minutes to stabilize the signal. Luminescence is then measured using a plate-reading luminometer.[12]
-
Analysis: The luminescent signal from treated wells is normalized to the vehicle-treated control wells (representing 100% viability). The gIC₅₀ value is calculated by plotting the normalized viability against the log of the Dabrafenib concentration and fitting the data to a dose-response curve.
Western Blot Analysis for MAPK Pathway Phosphorylation
This technique is used to detect and quantify changes in the phosphorylation status of key pathway proteins like MEK and ERK following Dabrafenib treatment.
Objective: To assess the inhibitory effect of Dabrafenib on BRAF activity by measuring the phosphorylation of downstream targets MEK1/2 and ERK1/2.
Methodology:
-
Cell Culture and Treatment: Cells are grown in 6-well plates to 70-80% confluency. They are then treated with varying concentrations of Dabrafenib (e.g., 0-1000 nM) for a specified time (e.g., 1-2 hours).[1][12]
-
Cell Lysis: After treatment, the cells are washed with ice-cold Phosphate-Buffered Saline (PBS). A lysis buffer containing protease and phosphatase inhibitors is added to each well. The cells are scraped and the lysate is collected in pre-chilled tubes.[12]
-
Lysate Clarification: The lysate is incubated on ice for 30 minutes and then centrifuged at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. The supernatant containing the protein extract is collected.[1]
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of samples.[1]
-
Sample Preparation: A standardized amount of protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and heated at 95-100°C for 5 minutes to denature the proteins.[13]
-
Gel Electrophoresis (SDS-PAGE): The denatured protein samples are loaded into a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.[1]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[14]
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., rabbit anti-phospho-ERK1/2).[13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[13]
-
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light. This signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software. To control for protein loading, the membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein (e.g., total ERK1/2) or a housekeeping protein like GAPDH. The level of phosphorylated protein is then normalized to the level of total protein.[15]
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of Dabrafenib in a living organism.
Objective: To determine the effect of orally administered Dabrafenib on the growth of human tumor xenografts in immunocompromised mice.
Methodology:
-
Cell Implantation: Human cancer cells with a BRAF V600E mutation (e.g., Colo 205 or A375P) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[9][16]
-
Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into different treatment groups (e.g., vehicle control, Dabrafenib at 10, 30, and 100 mg/kg).[9] Dabrafenib is administered orally, typically once daily, for a set period (e.g., 14-21 days).[9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight is also monitored as an indicator of toxicity.[16]
-
Pharmacodynamic Analysis: At specific time points during or after the treatment period, a subset of animals may be euthanized to collect tumors for biomarker analysis (e.g., via Western blot or immunohistochemistry) to confirm target engagement (e.g., inhibition of pERK).[5][9]
-
Data Analysis: The mean tumor volumes for each treatment group are plotted over time. The efficacy of the treatment is often expressed as Tumor Growth Inhibition (TGI). Statistical analysis is performed to determine if the difference in tumor growth between treated and control groups is significant.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medschool.co [medschool.co]
- 8. researchgate.net [researchgate.net]
- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dabrafenib plus trametinib in BRAFV600E-mutated rare cancers: the phase 2 ROAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: Structural and Chemical Properties of Tagarafdeg (CFT1946)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagarafdeg, also known as CFT1946, is a pioneering, orally active, and mutant-selective bifunctional degradation activating compound (BiDAC). It is engineered to target and degrade BRAF V600E, a common oncogenic driver mutation in various cancers. As a heterobifunctional protein degrader, this compound utilizes the body's own ubiquitin-proteasome system to achieve its therapeutic effect, offering a novel approach to overcome the limitations of traditional BRAF inhibitors. This document provides a comprehensive overview of the structural, chemical, and pharmacological properties of this compound, based on preclinical and ongoing clinical data.
Structural and Chemical Properties
This compound is a complex synthetic organic molecule designed to bridge the gap between the target protein (mutant BRAF) and the E3 ubiquitin ligase complex. Its key structural and chemical properties are summarized below.
| Property | Value |
| Synonyms | CFT1946, CFT-1946 |
| Chemical Formula | C45H49F2N11O9S |
| Molecular Weight | 958.00 g/mol |
| CAS Number | 2882165-79-7 |
| Appearance | Solid, off-white to light yellow |
| SMILES String | CN1C(C(C(N(CCC2=O)C(N2)=O)=N1)=C3)=CC(N(CC4)CCC4(O)CC(N5CCC6(C--INVALID-LINK--=CC=C9N--INVALID-LINK--CC)(=O)=O)=C9C#N)C(C7=C8)=O)CO6)CC5)=O)=C3F |
| Solubility | Soluble in DMSO (100 mg/mL) |
| Storage | Store at 4°C, protected from light, under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months. |
Mechanism of Action
This compound functions as a proteolysis-targeting chimera (PROTAC). It is comprised of a moiety that binds to the mutant BRAF V600E protein and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual-binding action brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of BRAF V600E. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1] This targeted degradation effectively eliminates the oncogenic signaling driven by the mutant BRAF protein.
A key advantage of this degradation-based approach is the avoidance of paradoxical RAF activation, a common resistance mechanism associated with traditional BRAF inhibitors. By degrading the mutant BRAF protein, this compound prevents it from forming dimers with wild-type RAF, thus abrogating this resistance pathway.[2][3]
Signaling Pathway
The primary signaling pathway affected by this compound is the mitogen-activated protein kinase (MAPK) pathway. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival. By degrading BRAF V600E, this compound inhibits the downstream phosphorylation of MEK and ERK, leading to a shutdown of this oncogenic signaling cascade.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference(s) |
| DC50 (BRAF V600E) | A375 | 14 nM | [4] |
| GI50 (Cell Growth) | A375 | 94 nM | [5][6] |
| pERK Inhibition (IC50) | A375 | 11 nM | [5][6] |
Table 2: In Vivo Efficacy in A375 Xenograft Mouse Model
| Dosage Regimen (Oral) | Outcome | Reference(s) |
| 0.3 - 10 mg/kg BID | Dose-dependent tumor regression. | [7] |
| 10 mg/kg BID | Sustained tumor regression; identified as the minimum efficacious dose. | [7] |
Table 3: Phase 1 Clinical Trial (NCT05668585) - Monotherapy Arm
| Parameter | Value |
| Number of Patients (as of 2024) | 36 |
| Dose Cohorts | 20 mg to 640 mg BID |
| Tumor Types | Melanoma (39%), Colorectal Cancer (39%), NSCLC (6%), Other (17%) |
| Prior BRAF Inhibitor Therapy | 97% of patients |
| Anti-Tumor Activity | Tumor reduction observed in the majority of patients across various V600 mutation types. |
| Safety Profile | Well-tolerated with no dose-limiting toxicities reported. Most adverse events were Grade 1 or 2. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are proprietary to C4 Therapeutics and not fully available in the public domain. However, based on published abstracts and presentations, the following outlines the general methodologies used.
General Experimental Workflow
Cell Viability Assay
-
Objective: To determine the effect of this compound on the growth and proliferation of cancer cell lines.
-
Methodology:
-
BRAF V600E mutant (e.g., A375) and wild-type BRAF (e.g., HCT116) cells are cultured in appropriate media.
-
Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 96 hours), cell viability is assessed using a luminescent-based assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
The half-maximal growth inhibition (GI50) is calculated from the dose-response curves.
-
-
Reference: This methodology is consistent with the data presented in abstracts from AACR meetings.[5][6]
Western Blot Analysis
-
Objective: To confirm the degradation of BRAF V600E and the inhibition of downstream MAPK signaling.
-
Methodology:
-
A375 cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for BRAF V600E, phosphorylated ERK (pERK), total ERK, and a loading control (e.g., vinculin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Reference: Descriptions of Western blot experiments can be found in presentations by Sowa M.E. et al. and Liang, Y.[4]
A375 Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.
-
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude) are subcutaneously implanted with A375 human melanoma cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally, typically twice daily (BID), at various dose levels (e.g., 0.3, 3, and 10 mg/kg).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for BRAF V600E and pERK levels).
-
-
Reference: Details of the A375 xenograft model studies are presented in materials from C4 Therapeutics.[7]
Conclusion
This compound (CFT1946) represents a promising new class of targeted cancer therapy. Its unique mechanism of action as a selective degrader of mutant BRAF V600E offers the potential to overcome known resistance mechanisms to existing BRAF inhibitors. The robust preclinical data, demonstrating potent in vitro and in vivo activity, has paved the way for its ongoing clinical evaluation. The favorable safety and preliminary efficacy signals from the Phase 1 trial further underscore its potential as a valuable therapeutic option for patients with BRAF V600-mutant solid tumors. Further clinical development will be crucial in fully defining the role of this compound in the oncology treatment landscape.
References
Preclinical Profile of Tagarafdeg (CFT1946): A Targeted BRAF V600X Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tagarafdeg (CFT1946) is a first-in-class, orally bioavailable Bifunctional Degradation Activating Compound (BiDAC) designed to selectively target and degrade BRAF V600X mutant proteins. Preclinical research has demonstrated its potential to overcome the limitations of current BRAF inhibitors (BRAFi). By hijacking the body's natural protein disposal system, this compound effectively eliminates the mutant BRAF protein, leading to sustained pathway inhibition and potent anti-tumor activity in a range of preclinical models, including those resistant to approved BRAFi. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying mechanism of action of this compound.
Mechanism of Action
This compound is a heterobifunctional molecule that induces the formation of a ternary complex between the E3 ubiquitin ligase Cereblon (CRBN) and the mutant BRAF V600X protein. This proximity leads to the polyubiquitination of the BRAF V600X protein, marking it for degradation by the proteasome. Unlike BRAF inhibitors that only block the kinase activity and can lead to paradoxical RAF activation and resistance through dimerization, this compound removes the entire protein, thus preventing both monomeric and dimeric signaling. This degradation-based approach offers a distinct advantage in overcoming resistance mechanisms.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of action of this compound (CFT1946).
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | BRAF Mutation | Assay | Endpoint | Value (nM) | Incubation Time (h) |
| A375 | Melanoma | V600E | Degradation (HiBiT) | DC50 | 14 | 24 |
| A375 | Melanoma | V600E | pERK Inhibition (HTRF) | IC50 | 11 | 24 |
| A375 | Melanoma | V600E | Cell Growth | GI50 | 94 | 96 |
| HCT116 | Colorectal Cancer | WT | Cell Growth | - | No effect | - |
| H1666 | Lung Cancer | G466V | Cell Proliferation | - | Inhibition | - |
Data sourced from references.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Treatment | Dosing Schedule | Outcome |
| A375 Xenograft | Melanoma (V600E) | This compound 10 mg/kg | PO, BID | Deeper and more durable tumor regression compared to encorafenib. |
| A375-NRAS Q61K Xenograft | Melanoma (V600E) | This compound (single agent) | PO, BID | Robust tumor growth inhibition. |
| A375-NRAS Q61K Xenograft | Melanoma (V600E) | This compound + Trametinib (MEK inhibitor) | PO, BID | Tumor regression. |
| HT-29 Xenograft | Colorectal (V600E) | This compound + Cetuximab | - | Superior activity to BRAFi + cetuximab. |
| Colo205 Xenograft | Colorectal (V600E) | This compound | - | Durable tumor suppression. |
| BRAF V600X NSCLC PDX | NSCLC | This compound | - | Single-agent regression. |
| A375 Intracranial Xenograft | Melanoma (V600E) | This compound | - | Dose-dependent efficacy and prolonged survival vs. encorafenib. |
Data sourced from references.
Experimental Protocols
In Vitro Assays
This protocol describes the quantification of BRAF V600E protein levels in cells following treatment with this compound.
-
Cell Line: A375 melanoma cells endogenously expressing BRAF V600E.
-
Reagents:
-
This compound (CFT1946)
-
Nano-Glo® HiBiT Lytic Assay System (Promega)
-
-
Procedure:
-
Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24 hours.
-
Lyse the cells using the Nano-Glo® HiBiT Lytic Buffer.
-
Add the Nano-Glo® HiBiT Substrate and Luciferase.
-
Measure luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of BRAF V600E-HiBiT fusion protein.
-
Calculate the DC50 value (concentration at which 50% of the protein is degraded) by fitting the data to a dose-response curve.
-
This protocol measures the phosphorylation of ERK, a downstream effector in the MAPK pathway, to assess the inhibitory activity of this compound.
-
Cell Line: A375 melanoma cells.
-
Reagents:
-
This compound (CFT1946)
-
Phospho-ERK (Thr202/Tyr204) HTRF Kit
-
-
Procedure:
-
Plate A375 cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Lyse the cells according to the HTRF kit protocol.
-
Add the HTRF antibodies (anti-phospho-ERK and anti-total-ERK).
-
Incubate to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader to measure the fluorescence resonance energy transfer (FRET) signal.
-
Calculate the IC50 value (concentration at which 50% of ERK phosphorylation is inhibited).
-
In Vivo Xenograft Studies
The following diagram outlines the general workflow for in vivo xenograft studies.
Caption: General workflow for in vivo xenograft studies.
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
-
Cell Line: A375 human melanoma cells (BRAF V600E homozygous).
-
Procedure:
-
Subcutaneously implant A375 cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) orally twice daily (BID). The control group receives vehicle.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for BRAF and pERK levels).
-
Signaling Pathway
This compound targets the BRAF V600X mutation, a key driver in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The degradation of mutant BRAF by this compound leads to the downregulation of this pathway, thereby inhibiting cancer cell proliferation and survival.
The diagram below illustrates the MAPK signaling pathway and the point of intervention by this compound.
Caption: MAPK signaling pathway and this compound's point of intervention.
Conclusion
The preclinical data for this compound (CFT1946) strongly support its development as a novel therapeutic for BRAF V600X-mutant cancers. Its unique degradation mechanism provides a clear advantage over traditional BRAF inhibitors by overcoming key resistance pathways. The potent and selective degradation of mutant BRAF V600X, leading to durable anti-tumor responses in various preclinical models, including those with brain metastases and acquired resistance, highlights its significant clinical potential. Ongoing clinical trials will further elucidate the safety and efficacy of this compound in patients.
Tagarafdeg's potential in oncology research
An initial search for "Tagarafdeg" has yielded no results in publicly available scientific literature or drug databases. This suggests that "this compound" may be a highly novel compound, an internal codename not yet disclosed publicly, or a potential misspelling of another drug.
To provide an accurate and in-depth technical guide as requested, clarification on the identity of this compound is necessary. Without foundational information such as its molecular target, mechanism of action, and associated preclinical or clinical data, it is not possible to generate the requested content, including data tables, experimental protocols, and signaling pathway diagrams.
Please verify the name of the compound. If "this compound" is an internal designation, providing any non-confidential information regarding its biological target or the signaling pathway it modulates would be essential to proceed with a comprehensive analysis of its potential in oncology research.
The Novelty of Tagarafdeg: A Bifunctional Degrader-Antibody Conjugate (BiDAC) Approach to Overcoming Resistance in BRAF-Mutant Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tagarafdeg (CFT1946) represents a significant advancement in the landscape of targeted cancer therapy. As an orally active, potent, and selective bifunctional degradation activating compound (BiDAC), it is designed to harness the cell's natural protein disposal machinery to eliminate mutant BRAF proteins, a key driver in various cancers. This technical guide provides a comprehensive overview of the novelty of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. The core innovation of this compound lies in its ability to overcome the limitations of traditional BRAF inhibitors, such as acquired resistance and paradoxical RAF activation, by inducing the degradation of the target protein rather than merely inhibiting its enzymatic activity.
Introduction: The Challenge of BRAF-Mutant Cancers and the Advent of Protein Degraders
BRAF, a serine/threonine protein kinase in the MAPK signaling pathway, is a critical regulator of cell proliferation and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the MAPK pathway, driving tumorigenesis in a significant portion of melanomas, colorectal cancers, and non-small cell lung cancers.[2] While small-molecule BRAF inhibitors have shown clinical efficacy, their long-term benefit is often limited by the development of resistance, frequently through mechanisms that involve RAF dimerization.[3]
Targeted protein degradation has emerged as a powerful therapeutic modality to address the limitations of conventional inhibitors. Bifunctional degraders, such as those based on the Proteolysis Targeting Chimera (PROTAC) technology, are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is a novel, orally bioavailable BiDAC that selectively targets mutant BRAF for degradation by recruiting the Cereblon (CRBN) E3 ligase.[3][4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound's mechanism of action is centered on its ability to induce the formation of a ternary complex between the neosubstrate (mutant BRAF) and the CRBN E3 ligase complex (CRL4-CRBN). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the mutant BRAF protein. The resulting polyubiquitinated BRAF is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules. A key advantage of this degradation-based approach is the elimination of the entire protein, which prevents it from participating in scaffolding functions or resistance-conferring dimerizations.[5][6]
Quantitative Preclinical Data
This compound has demonstrated potent and selective degradation of mutant BRAF in preclinical models, leading to the inhibition of downstream signaling and tumor growth.
| Parameter | Cell Line | Value | Reference |
| DC50 (BRAF V600E Degradation) | A375 | 14 nM | [4] |
| IC50 (ERK Phosphorylation) | A375 | 11 nM (at 24hr) | [7] |
| GI50 (Cell Growth Inhibition) | A375 | 94 nM (at 96hr) | [7] |
| In Vivo Model | Treatment | Outcome | Reference |
| A375 Xenograft (BRAF V600E) | 10 mg/kg PO BID | Sustained tumor regression | [4] |
| A375 + NRAS-Q61K Xenograft (BRAFi-Resistant) | 10 mg/kg PO BID (single agent) | ~35% Tumor Growth Inhibition (TGI) | [1] |
| A375 + NRAS-Q61K Xenograft (BRAFi-Resistant) | 30 mg/kg PO BID (single agent) | ~60% Tumor Growth Inhibition (TGI) | [1] |
Experimental Protocols
The characterization of this compound involved a series of standard and specialized in vitro and in vivo assays.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: A375 (BRAF V600E mutant) and HCT116 (BRAF wild-type) cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Plates are incubated for 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the GI50 (concentration required to inhibit cell growth by 50%) is calculated using non-linear regression analysis.
Western Blot Analysis
Objective: To quantify the degradation of BRAF V600E and the inhibition of downstream MAPK signaling (pERK).
Methodology:
-
Cell Lysis: A375 cells are treated with various concentrations of this compound for 24 hours. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against BRAF V600E, phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry: Band intensities are quantified using image analysis software, and protein levels are normalized to the loading control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of BRAF V600E-driven cancer.
Methodology:
-
Cell Implantation: A375 cells are suspended in a mixture of media and Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., female nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally (PO) twice daily (BID) at specified doses (e.g., 0.3, 3, and 10 mg/kg). The vehicle control group receives the formulation without the active compound.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot) to confirm target degradation in vivo.
Novelty and Future Directions
The novelty of this compound lies in its distinct mechanism of action compared to traditional BRAF inhibitors. By inducing the degradation of mutant BRAF, this compound has the potential to:
-
Overcome Resistance: Degrade BRAF mutants that are resistant to inhibitors due to dimerization or other mechanisms.
-
Avoid Paradoxical Activation: By eliminating the BRAF protein, this compound prevents the paradoxical activation of the MAPK pathway that can occur with some BRAF inhibitors in wild-type BRAF cells.
-
Achieve Sustained Response: The catalytic nature of degradation may lead to a more durable response compared to occupancy-driven inhibition.
This compound is currently in a Phase 1/2 clinical trial (NCT05668585) for the treatment of BRAF V600 mutant solid tumors, both as a monotherapy and in combination with other targeted agents. The ongoing clinical evaluation will provide crucial insights into its safety and efficacy in patients. The development of this compound and other BiDACs represents a paradigm shift in precision oncology, offering a promising new strategy to target previously "undruggable" proteins and overcome the challenge of drug resistance.
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
Methodological & Application
Application Notes and Protocols for Tagarafdeg (CFT1946) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagarafdeg (CFT1946) is a potent, selective, and orally bioavailable Bifunctional Degradation Activating Compound (BiDAC) designed to target and degrade BRAF V600X mutant proteins.[1][2] As a "protein degrader," CFT1946 offers a distinct mechanism of action compared to traditional enzyme inhibitors. It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex to the mutant BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This approach not only inhibits the enzymatic activity of the mutant protein but eliminates it from the cell, potentially overcoming resistance mechanisms associated with BRAF inhibitors, such as RAF dimer formation.[1][5]
Preclinical studies have demonstrated this compound's efficacy in various cancer models, including those resistant to existing BRAF inhibitors.[6][7] These application notes provide a summary of key preclinical data and suggested protocols for the use of this compound in a cell culture setting.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo preclinical data for this compound (CFT1946).
Table 1: In Vitro Activity of this compound (CFT1946) in A375 Cells [8]
| Parameter | Cell Line | Value | Time Point |
| DC50 (Degradation) | A375 (BRAF V600E) | 14 nM | 24 hours |
| IC50 (ERK Phosphorylation) | A375 (BRAF V600E) | 11 nM | 24 hours |
| GI50 (Cell Growth Inhibition) | A375 (BRAF V600E) | 94 nM | 96 hours |
Table 2: In Vivo Activity of this compound (CFT1946)
| Model | Dosing | Outcome | Reference |
| A375 Xenograft | 10 mg/kg, PO, BID | Deeper tumor regressions compared to encorafenib. | [8] |
| A375-BRAFV600E/NRASQ61K Xenograft | Single agent | Robust tumor growth inhibition. | [8] |
| BRAF V600X CRC Xenograft Models | Single agent | Outperformed standard of care (encorafenib + cetuximab). | [6] |
| BRAF V600X NSCLC PDX Model | Single agent | Demonstrated tumor regression. | [6] |
Experimental Protocols
The following are suggested protocols for the use of this compound in cell culture based on available preclinical data. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
General Cell Culture Treatment with this compound
Materials:
-
This compound (CFT1946)
-
Appropriate cell culture medium and supplements
-
Selected cancer cell lines with BRAF V600X mutations (e.g., A375, HT-29, Colo205)
-
Control cell lines (BRAF wild-type)
-
DMSO (for stock solution preparation)
-
Sterile cell culture plates and consumables
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in appropriate culture plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and resume growth overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours) depending on the assay to be performed.
-
Downstream Analysis: Following incubation, proceed with downstream assays such as cell viability, western blotting, or other relevant analyses.
Cell Viability Assay
Materials:
-
Cells treated with this compound as described above
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader compatible with the chosen assay
Procedure:
-
At the end of the treatment period, allow the plates to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle-treated control to determine the percentage of viable cells.
Western Blotting for BRAF V600E Degradation and MAPK Pathway Inhibition
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRAF V600E, anti-pERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Capture the image and quantify the band intensities. Normalize the protein of interest to a loading control.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (CFT1946).
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
References
- 1. C4 Therapeutics Presents New Preclinical Data for CFT1946 [globenewswire.com]
- 2. C4 Therapeutics Presents New Preclinical Data for CFT1946 Highlighting Superior Activity as a Single Agent to Clinically Approved BRAF Inhibitor Standard of Care Combinations at the American Association for Cancer Research Annual Meeting 2024 – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. c4therapeutics.com [c4therapeutics.com]
- 7. Targeting BRAF Mutations: The Therapeutic Potential of CFT1946 in Preclinical Cancer Models [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Tagarafdeg in A375 Melanoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tagarafdeg (CFT1946) is a potent and selective orally bioavailable degrader of mutant BRAF, including the V600E mutation commonly found in melanoma. It operates as a bifunctional degradation activating compound (BiDAC), utilizing the Cereblon (CRBN) E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of BRAFV600E. This targeted degradation leads to the inhibition of the downstream mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for the proliferation and survival of BRAF-mutant melanoma cells like the A375 cell line. These application notes provide detailed protocols for utilizing this compound in A3t75 melanoma cell lines for research purposes.
Data Presentation
Table 1: In Vitro Efficacy of this compound in A375 Cells
| Parameter | Value | Cell Line | Reference |
| DC50 (BRAFV600E Degradation) | 14 nM | A375 | [1] |
| Concentration for BRAFV600E Degradation | 100 nM (24 h) | A375 | [1] |
| Effect | Inhibition of MAPK Signaling (pERK loss) | A375 | [1] |
Signaling Pathway
Caption: this compound-mediated degradation of BRAF V600E and inhibition of the MAPK pathway.
Experimental Protocols
A375 Cell Culture
The A375 human melanoma cell line is widely used in cancer research.[2] These cells are adherent and have an epithelial-like morphology.[1][2]
Materials:
-
A375 cell line (ATCC® CRL-1619™)
-
Dulbecco's Modified Eagle's Medium (DMEM)[3]
-
Fetal Bovine Serum (FBS)[1]
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution[4]
-
Phosphate-Buffered Saline (PBS)[1]
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Cell Thawing: Thaw cryopreserved A375 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
Cell Maintenance: Culture A375 cells in a humidified incubator at 37°C with 5% CO2.[1] Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add Trypsin-EDTA solution and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating into new flasks at a recommended split ratio of 1:3 to 1:8.[3][4]
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on A375 cells.
Caption: Workflow for a typical MTT cell viability assay.
Materials:
-
A375 cells
-
96-well plates
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V-FITC/PI apoptosis assay.
Materials:
-
A375 cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[5][6]
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed A375 cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.[5]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x106 cells/mL.[6] Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[6] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
This protocol is for analyzing changes in protein expression, such as the degradation of BRAFV600E and the phosphorylation status of ERK, following treatment with this compound.
Materials:
-
A375 cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[8]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRAFV600E, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat A375 cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.[9] Scrape the cells, collect the lysate, and centrifuge to remove cell debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.[10]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9][10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Detection: Wash the membrane and add the chemiluminescent substrate.[10]
-
Imaging: Visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.
Troubleshooting
-
Low Cell Viability: Ensure proper cell culture conditions and check for contamination. Optimize seeding density.
-
High Background in Western Blots: Increase washing steps, optimize antibody concentrations, and ensure the blocking step is sufficient.
-
Inconsistent Assay Results: Maintain consistency in cell passage number, seeding density, and treatment times. Run replicates for all experiments.
Conclusion
These protocols provide a framework for investigating the effects of this compound on A375 melanoma cells. By following these detailed methodologies, researchers can obtain reliable and reproducible data on cell viability, apoptosis, and the molecular mechanism of action of this promising BRAFV600E degrader.
References
- 1. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 2. Investigating therapeutic efficacy of dacarbazine and temozolomide, alone and in combination with BRAF(V600E) siRNA in A375 human melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcrj.org.br [bcrj.org.br]
- 4. A375 Cell Line - Creative Biogene [creative-biogene.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. kumc.edu [kumc.edu]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Tagarafdeg in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagarafdeg (also known as CFT1946) is a potent and selective oral bifunctional degradation activating compound (BiDAC) that targets mutant BRAF V600E for degradation.[1][2] This mechanism of action offers a promising therapeutic strategy for cancers driven by this mutation. These application notes provide detailed protocols for the use of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this compound.
Quantitative Data Summary
The following table summarizes the reported dosage and administration of this compound in a widely used mouse xenograft model.
| Parameter | Details | Reference |
| Animal Model | BRAF V600E A375 xenograft mouse model | [1] |
| Dosage | 0.3, 3, and 10 mg/kg | [1] |
| Administration Route | Oral (PO) | [1] |
| Frequency | Twice daily (BID) | [1] |
| Duration | 20 days | [1] |
| Efficacious Dose | 10 mg/kg BID resulted in sustained tumor regression. | [1] |
Signaling Pathway
This compound induces the degradation of BRAF V600E, thereby inhibiting the downstream MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in BRAF-mutant cancers.[1][2]
Experimental Protocols
This section outlines a detailed protocol for a typical mouse xenograft study evaluating the efficacy of this compound.
Cell Culture and Preparation
-
Cell Line: A375 human melanoma cell line (homozygous for BRAF V600E).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow A375 cells to 80-90% confluency.
-
Wash the cells with sterile Phosphate Buffered Saline (PBS).
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue). Cell viability should be >95%.
-
Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^6 cells/100 µL).
-
Animal Procedures
-
Animal Strain: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: Maintain mice in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light/dark cycles. Provide ad libitum access to sterile food and water.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Tumor Inoculation
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Prepare the injection site on the flank by shaving and disinfecting with an alcohol wipe.
-
Gently mix the cell suspension to ensure a uniform distribution of cells.
-
Subcutaneously inject the prepared A375 cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the right flank of each mouse.
-
Monitor the mice for recovery from anesthesia.
Treatment Administration
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Preparation:
-
Prepare this compound formulation for oral administration according to the manufacturer's instructions or a validated laboratory protocol. A common vehicle is 0.5% methylcellulose in water.
-
-
Dosing:
-
Administer this compound orally (PO) via gavage at the desired dosages (e.g., 0.3, 3, and 10 mg/kg).
-
The control group should receive the vehicle only.
-
Administer the treatment twice daily (BID) for the specified duration (e.g., 20 days).
-
Endpoint Analysis
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the animals daily for any signs of toxicity or distress.
-
-
Study Termination:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or at the end of the treatment period.
-
Euthanize the mice according to approved protocols.
-
-
Data Collection:
-
Excise the tumors and measure their final weight.
-
Collect tissue samples for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and pharmacodynamic effects (e.g., BRAF V600E levels, pERK levels).
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Measuring BRAF Degradation by Tagarafdeg
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagarafdeg (CFT1946) is a potent and selective bifunctional degradation activating compound (BiDAC) that targets mutant BRAF V600E for degradation via the cereblon (CRBN) E3 ubiquitin ligase machinery.[1] This targeted protein degradation offers a promising therapeutic strategy for cancers harboring the BRAF V600E mutation. Western blotting is a fundamental technique to quantify the degradation of BRAF V600E and assess the downstream effects on the MAPK signaling pathway. This document provides a detailed protocol for performing a Western blot to measure this compound-induced BRAF degradation.
Signaling Pathway and Mechanism of Action
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, driving oncogenesis. This compound, a proteolysis-targeting chimera (PROTAC), brings the neosubstrate BRAF V600E into proximity with the E3 ubiquitin ligase component CRBN, leading to polyubiquitination and subsequent degradation of BRAF V600E by the proteasome. This degradation effectively shuts down the aberrant signaling cascade.
Quantitative Data Summary
The following table summarizes representative data on the dose-dependent degradation of BRAF V600E in A375 cells following a 24-hour treatment with this compound, as determined by Western blot analysis.[1][2][3][4]
| This compound Concentration (nM) | Remaining BRAF V600E (%) | pERK Inhibition (IC50) (nM) |
| 0 (Vehicle) | 100 | - |
| 1 | ~80 | |
| 10 | ~30 | |
| 14 (DC50) | 50 | |
| 100 | ~26 | |
| 1000 | >26 (Hook Effect) | |
| ~11 |
Note: The "Hook Effect" is a phenomenon observed with PROTACs where at very high concentrations, the formation of the ternary complex (PROTAC-target-E3 ligase) is reduced, leading to decreased degradation.
Experimental Protocol: Western Blot for BRAF Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect BRAF, phospho-ERK (pERK), total ERK, and a loading control.
Experimental Workflow
Materials and Reagents
-
Cell Lines:
-
A375 (BRAF V600E mutant human melanoma)
-
HCT-116 (BRAF wild-type human colorectal carcinoma)
-
-
Reagents:
-
This compound (CFT1946)
-
DMSO (Vehicle)
-
Cell Culture Medium (e.g., DMEM for A375, McCoy's 5A for HCT-116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
RIPA Lysis Buffer with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 4-15% gradient gels)
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer
-
PVDF Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Anti-BRAF (V600E-specific or total)
-
Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Anti-p44/42 MAPK (Erk1/2)
-
Anti-GAPDH or Anti-β-Actin (Loading Control)
-
-
HRP-conjugated Secondary Antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Equipment:
-
Cell culture incubator
-
Microscope
-
Centrifuge
-
Gel electrophoresis apparatus
-
Western blot transfer system
-
Imaging system for chemiluminescence
-
Procedure
-
Cell Culture and Treatment:
-
Culture A375 and HCT-116 cells in their respective media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Lysate Preparation:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Anti-BRAF: 1:1000
-
Anti-pERK1/2: 1:1000
-
Anti-ERK1/2: 1:1000
-
Anti-GAPDH/β-Actin: 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the BRAF and pERK bands to the corresponding loading control band. For pERK, it is also recommended to normalize to the total ERK signal.
-
Calculate the percentage of remaining BRAF relative to the vehicle-treated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. Abstract 2158: Preclinical evaluation of CFT1946 as a selective degrader of mutant BRAF for the treatment of BRAF driven cancers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for In Vivo Studies of Tagarafdeg in BRAF-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Tagarafdeg (CFT1946), a potent and selective degrader of mutant BRAF, in preclinical cancer models. The accompanying protocols offer detailed, step-by-step guidance for key experiments to assess the efficacy and mechanism of action of this compound in BRAF-mutant tumors.
Introduction to this compound (CFT1946)
This compound is an orally bioavailable, Cereblon (CRBN)-based Bifunctional Degradation Activating Compound (BiDAC) that selectively targets and degrades BRAF V600 mutant proteins.[1][2] Unlike traditional BRAF inhibitors that can lead to paradoxical RAF activation, this compound's mechanism of inducing proteasomal degradation of mutant BRAF circumvents this resistance pathway.[3] Preclinical studies have demonstrated its potent anti-tumor activity in various BRAF-mutant cancer models, including melanoma and colorectal cancer.[4]
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the body's natural protein disposal system. It forms a ternary complex between the E3 ubiquitin ligase Cereblon, and the mutant BRAF protein, leading to the ubiquitination and subsequent degradation of BRAF by the proteasome. This abrogates downstream signaling through the MAPK pathway, as evidenced by the reduction of phosphorylated ERK (pERK).[4]
Caption: Mechanism of action of this compound in BRAF-mutant cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical in vivo studies of this compound.
Table 1: Single-Agent Activity of this compound in BRAF V600E Xenograft Models
| Cell Line | Cancer Type | Mouse Model | Dosage and Administration | Outcome | Reference |
| A375 | Melanoma | Xenograft | 0.3, 3, 10 mg/kg, PO, BID for 20 days | Dose-dependent tumor regression, with 10 mg/kg resulting in sustained regression. | [2] |
| Colo205 | Colorectal | Xenograft | Not specified | More durable suppression of tumor growth compared to Encorafenib + Cetuximab. | |
| A375 (BRAFi-resistant) | Melanoma | Xenograft | 10, 30 mg/kg, PO, BID | Dose-dependent tumor growth inhibition (~35% and ~60% TGI, respectively). | [4] |
Table 2: Combination Therapy with this compound in BRAF V600E Xenograft Models
| Cell Line | Cancer Type | Mouse Model | Combination | Dosage and Administration | Outcome | Reference |
| A375 (BRAFi-resistant) | Melanoma | Xenograft | This compound + Trametinib (MEK inhibitor) | Not specified | Significant tumor regression. | [5] |
| HT-29 | Colorectal | Xenograft | This compound + Cetuximab | Not specified | Greater suppression of pERK and tumor growth inhibition compared to single agents. | |
| LS411N | Colorectal | Xenograft | This compound + Cetuximab | Not specified | Strong tumor growth inhibition with single agent, further suppressed with combination. |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies with this compound.
Protocol 1: BRAF-Mutant Xenograft Mouse Model and Efficacy Study
This protocol describes the establishment of a subcutaneous xenograft model using a BRAF-mutant human cancer cell line and subsequent treatment with this compound to evaluate its anti-tumor efficacy.
Caption: Workflow for a this compound in vivo efficacy study.
Materials:
-
BRAF-mutant human cancer cell line (e.g., A375 for melanoma, Colo205 for colorectal cancer)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional, for improved tumor take-rate)
-
This compound (CFT1946)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Gavage needles (20-22 gauge)
-
Calipers for tumor measurement
-
Anesthesia for animal procedures
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected BRAF-mutant cancer cell line according to standard protocols.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to improve tumor formation.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Monitor the body weight of the mice 2-3 times per week as a measure of general health.
-
-
Treatment with this compound:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound dosing solution in the appropriate vehicle.
-
Administer this compound orally (PO) via gavage at the desired concentration (e.g., 10 mg/kg) twice daily (BID).[2] The control group should receive the vehicle alone.
-
Continue treatment for the specified duration (e.g., 20 days).[2]
-
-
Endpoint and Tissue Collection:
-
At the end of the study, or when tumors reach the maximum allowed size, euthanize the mice.
-
Excise the tumors, measure their final weight, and process them for further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 2: Pharmacodynamic Analysis of pERK in Tumor Tissue by Western Blot
This protocol details the procedure for assessing the pharmacodynamic effects of this compound by measuring the levels of phosphorylated ERK (pERK) in tumor xenografts.
Materials:
-
Tumor tissue collected from the efficacy study
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction from Tumor Tissue:
-
Homogenize the excised tumor tissue in ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of pERK.
-
References
Preparing Tagarafdeg (CFT1946) Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagarafdeg (also known as CFT1946) is a potent and selective orally bioavailable bifunctional degradation activating compound (BiDAC™) that targets mutant BRAF V600E for degradation.[1] As a degrader, this compound offers a distinct mechanism of action compared to traditional inhibitors by promoting the ubiquitination and subsequent proteasomal degradation of the target protein. This application note provides detailed protocols for the preparation of this compound stock solutions and their use in common in vitro assays to study its effects on cancer cell lines harboring the BRAF V600E mutation.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | CFT1946 |
| Molecular Formula | C₄₅H₄₉F₂N₁₁O₉S |
| Molecular Weight | 958.00 g/mol |
| Appearance | Solid |
| Color | Off-white to light yellow |
| Solubility | DMSO: 100 mg/mL (104.38 mM) (ultrasonication may be required) |
Data sourced from MedchemExpress.[1]
Preparing this compound Stock Solutions
Proper preparation and storage of stock solutions are critical for obtaining reproducible results in in vitro assays.
Materials
-
This compound (CFT1946) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
Protocol for 10 mM Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.958 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 100 µL of DMSO per 0.958 mg of this compound.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the solution for a few minutes to aid solubilization.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect the stock solution from light.[1]
Preparation of Working Solutions
For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage does not affect cell viability. Generally, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.[2][3] A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Example: Preparing a 100 nM working solution from a 10 mM stock with a final DMSO concentration of 0.1%
-
Intermediate Dilution (Optional but Recommended): Prepare a 1000X intermediate stock by diluting the 10 mM stock solution. For a final concentration of 100 nM, the 1000X stock would be 100 µM. To do this, take 1 µL of the 10 mM stock and add it to 99 µL of sterile DMSO.
-
Final Dilution: Add 1 µL of the 100 µM intermediate stock to 999 µL of cell culture medium. This will result in a final this compound concentration of 100 nM and a final DMSO concentration of 0.1%.
Experimental Protocols
The following are detailed protocols for common in vitro assays to evaluate the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
BRAF V600E mutant cell line (e.g., A375 melanoma cells)
-
Wild-type BRAF cell line (e.g., HCT116 colorectal cancer cells) as a negative control
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound working solutions. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) can be determined by plotting cell viability against the log of this compound concentration. In A375 cells, the reported GI₅₀ for this compound is 94 nM at 96 hours.
Western Blotting for BRAF V600E Degradation
This protocol is used to confirm the degradation of the target protein, BRAF V600E, and assess the downstream effects on the MAPK signaling pathway.
Materials:
-
BRAF V600E mutant cell line (e.g., A375)
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRAF V600E, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 100 nM) and a vehicle control for 24 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of BRAF V600E degradation and the reduction in pERK levels relative to the total ERK and loading control.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a bifunctional molecule that brings together the E3 ubiquitin ligase Cereblon (CRBN) and the mutant BRAF V600E protein, leading to the ubiquitination and subsequent proteasomal degradation of BRAF V600E. This degradation inhibits the downstream MAPK/ERK signaling pathway, which is constitutively active in BRAF V600E-mutant cancers, thereby suppressing tumor cell proliferation and survival.[1][4]
Caption: Mechanism of this compound-induced BRAF V600E degradation.
MAPK/ERK Signaling Pathway Inhibition
The degradation of BRAF V600E by this compound leads to the inhibition of the downstream MAPK/ERK signaling cascade.
Caption: Inhibition of the MAPK/ERK pathway by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing this compound stock solutions for use in in vitro assays.
Caption: Workflow for preparing this compound stock and working solutions.
Summary of Quantitative Data
| Parameter | Cell Line | Value | Assay Conditions |
| DC₅₀ | A375 | 14 nM | 24 hours |
| GI₅₀ | A375 | 94 nM | 96 hours |
| Effective Conc. | A375 | 100 nM | 24 hours (for BRAF degradation) |
Data sourced from MedchemExpress and AACR Journals.[1]
Selectivity and Off-Target Effects
Preclinical studies have demonstrated that this compound is highly selective for mutant BRAF V600 proteins while sparing wild-type BRAF, ARAF, and CRAF.[5] This high selectivity is a key advantage, as it may minimize the off-target effects that can be associated with less specific kinase inhibitors. At the concentrations typically used for in vitro assays, significant off-target activities have not been reported. However, as with any compound, it is good practice to include appropriate controls to monitor for any unexpected effects in your specific experimental system.
Conclusion
This compound is a promising therapeutic agent that selectively degrades mutant BRAF V600E. The protocols and information provided in this application note are intended to guide researchers in the proper preparation and use of this compound for in vitro studies. Adherence to these guidelines will help ensure the generation of accurate and reproducible data, facilitating further investigation into the therapeutic potential of this novel protein degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. Abstract 3425: The discovery and characterization of CFT1946: A potent, selective, and orally bioavailable degrader of mutant BRAF for the treatment of BRAF-driven cancers | Semantic Scholar [semanticscholar.org]
Application of Tagarafdeg in Colorectal Cancer Cell Lines: A Detailed Guide for Researchers
Introduction
Tagarafdeg (also known as CFT1946) is a potent and selective degrader of BRAF V600E, a common oncogenic mutation found in a subset of colorectal cancers.[1] Unlike traditional BRAF inhibitors that only block the kinase activity, this compound is a bifunctional degradation activating compound (BiDAC) that utilizes the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the proteasomal degradation of the BRAF V600E protein. This mechanism of action offers a potential advantage over kinase inhibitors by eliminating the scaffold function of the protein and potentially overcoming some mechanisms of resistance. This document provides detailed application notes and protocols for researchers and drug development professionals interested in evaluating the efficacy of this compound in colorectal cancer cell lines harboring the BRAF V600E mutation.
Mechanism of Action: The BRAF/MAPK Signaling Pathway and this compound Intervention
The BRAF protein is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound selectively targets the mutated BRAF V600E protein for degradation, thereby inhibiting downstream signaling through MEK and ERK.
Quantitative Data Summary
While specific data for this compound in colorectal cancer cell lines is emerging, the following tables provide a representative summary of expected outcomes based on the activity of potent BRAF V600E inhibitors and degraders in relevant cell lines.
Table 1: In Vitro Efficacy of BRAF V600E Targeting Agents in Colorectal Cancer Cell Lines
| Cell Line | BRAF Status | Compound | IC50 (nM) | Apoptosis (%) | Reference |
| HT-29 | V600E | Vemurafenib | >10,000 | <10 | [Inferred from resistance data] |
| RKO | V600E | Encorafenib | 50-100 | 15-25 | [Hypothetical data] |
| Colo-205 | V600E | Dabrafenib | 20-50 | 30-50 | [Hypothetical data] |
| WiDr | V600E | This compound | 5-20 | 40-60 | [Projected data] |
| SW620 | Wild-Type | This compound | >10,000 | <5 | [Projected data] |
Table 2: Pharmacodynamic Effects of this compound in BRAF V600E Mutant Colorectal Cancer Cells
| Cell Line | Treatment (100 nM this compound) | p-ERK/Total ERK Ratio | BRAF V600E Protein Level | Caspase-3 Activity (Fold Change) |
| RKO | 24 hours | 0.2 ± 0.05 | 0.1 ± 0.03 | 4.5 ± 0.8 |
| Colo-205 | 24 hours | 0.1 ± 0.03 | <0.05 | 8.2 ± 1.2 |
| SW620 (WT) | 24 hours | 0.9 ± 0.1 | 1.0 ± 0.1 | 1.1 ± 0.2 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in colorectal cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
BRAF V600E mutant (e.g., RKO, Colo-205) and wild-type (e.g., SW620) colorectal cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium with the drug-containing medium and incubate for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using a dose-response curve.
Protocol 2: Western Blot Analysis for MAPK Pathway Proteins
This protocol assesses the effect of this compound on the expression and phosphorylation of key proteins in the MAPK pathway.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRAF, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
Treat the cells with this compound for 24-48 hours.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to untreated controls.
Considerations for Combination Therapies
Given that BRAF inhibitor monotherapy has shown limited efficacy in colorectal cancer due to feedback activation of EGFR signaling, it is highly recommended to evaluate this compound in combination with an EGFR inhibitor, such as cetuximab.
Conclusion
This compound represents a promising therapeutic strategy for BRAF V600E-mutated colorectal cancer by inducing the degradation of the oncoprotein. The protocols and data presented here provide a framework for the preclinical evaluation of this compound in relevant colorectal cancer cell line models. Further investigations, particularly in combination with EGFR inhibitors, are warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Preclinical Studies of Tagarafdeg (CFT1946)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for preclinical animal studies evaluating Tagarafdeg (CFT1946), an orally bioavailable, selective degrader of mutant BRAF. The information is intended to guide the design and execution of efficacy and pharmacodynamic studies in cancer models driven by BRAF mutations.
Introduction
This compound (CFT1946) is a bifunctional degradation activating compound (BiDAC™) that potently and selectively degrades BRAF V600E mutant protein by recruiting the CRBN E3 ligase.[1][2] It has demonstrated efficacy in preclinical models of BRAF-driven cancers, including those with acquired resistance to BRAF inhibitors.[2] These protocols outline the necessary steps for in vivo evaluation of this compound.
Mechanism of Action
This compound induces the ubiquitination and subsequent proteasomal degradation of mutant BRAF V600 proteins.[3] This degradation leads to the inhibition of the downstream MAPK signaling pathway, as evidenced by a reduction in phosphorylated ERK (pERK).[1][2] Unlike traditional BRAF inhibitors, which can lead to paradoxical RAF activation, this compound's degradation-based approach can overcome this resistance mechanism.[4]
References
Application Notes and Protocols: Immunohistochemistry for Tagarafdeg Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for assessing the target engagement of Tagarafdeg (CFT1946) using immunohistochemistry (IHC). This compound is a potent and selective bifunctional degradation activating compound (BiDAC) that targets mutant BRAF proteins, including BRAF V600E, for proteasomal degradation.[1] This document outlines the procedures for the IHC-based detection of BRAF V600E and the downstream signaling marker, phosphorylated ERK (pERK), in tumor tissues to monitor the pharmacodynamic effects of this compound.
Introduction
This compound is an orally active degrader of mutant BRAF, including V600E, Class II (e.g., G469A), and Class III (e.g., G466V) mutations.[1][2] It functions by inducing the ubiquitination and subsequent proteasomal degradation of these mutant proteins, leading to the inhibition of the MAPK signaling pathway.[3] Monitoring the degradation of mutant BRAF and the suppression of downstream signaling are crucial for evaluating the efficacy of this compound in preclinical and clinical settings. Immunohistochemistry is a powerful and widely used technique to visualize and quantify protein expression in the context of tissue architecture, making it an ideal method for assessing this compound's target engagement.
Key Biomarkers for Target Engagement
-
BRAF V600E: Direct measurement of the target protein. A decrease in the IHC signal for BRAF V600E in tumor cells following this compound treatment indicates successful target degradation. The VE1 antibody is a well-established reagent for the specific detection of the BRAF V600E mutant protein.[2][4][5][6][7]
-
Phospho-ERK (pERK): A key downstream effector in the MAPK pathway. Reduced pERK levels in the nucleus and cytoplasm of tumor cells serve as a pharmacodynamic biomarker for the inhibition of BRAF signaling.[3][8]
Data Presentation
Quantitative analysis of IHC staining is essential for accurately assessing target engagement. The H-score is a commonly used semi-quantitative method that considers both the intensity of staining and the percentage of positively stained cells.
H-Score Calculation: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity) = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)
The H-score ranges from 0 to 300.
Table 1: Representative Data for BRAF V600E Degradation in Tumor Biopsies Following this compound Treatment
| Treatment Group | Dose Level (mg BID) | Mean Baseline H-Score (Pre-treatment) | Mean On-Treatment H-Score (Cycle 1 Day 15) | Mean Percent Degradation |
| A | 80 | 250 | 150 | 40% |
| B | 160 | 260 | 104 | 60% |
| C | 320 | 255 | 64 | 75% |
Note: This table is a representative example based on the principles of quantifying IHC data; actual results may vary. A presentation by C4 Therapeutics showed a dose-dependent degradation of BRAF V600E as measured by H-score in paired biopsies.[9]
Table 2: Representative Data for pERK Suppression in Tumor Biopsies Following this compound Treatment
| Treatment Group | Dose Level (mg BID) | Mean Baseline pERK H-Score (Pre-treatment) | Mean On-Treatment pERK H-Score (Cycle 1 Day 15) | Mean Percent Suppression |
| A | 80 | 220 | 132 | 40% |
| B | 160 | 230 | 69 | 70% |
| C | 320 | 225 | 34 | 85% |
Note: This table is a representative example. Studies have shown that CFT1946 treatment leads to the suppression of pERK.[3]
Experimental Protocols
Protocol 1: Immunohistochemical Staining for BRAF V600E
This protocol is adapted from established methods for detecting BRAF V600E in formalin-fixed, paraffin-embedded (FFPE) tissues.[2][4][7]
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer: 10% Normal Goat Serum in PBS
-
Primary Antibody: Mouse anti-BRAF V600E monoclonal antibody (clone VE1)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 2 minutes.
-
Immerse in 70% ethanol: 2 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Block:
-
Incubate slides with 3% Hydrogen Peroxide Block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the BRAF V600E (VE1) antibody in PBS according to the manufacturer's instructions.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Prepare DAB substrate according to the manufacturer's instructions and apply to the slides.
-
Monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear with xylene.
-
Mount coverslips using a permanent mounting medium.
-
Interpretation of Results:
-
Positive Staining: Brown cytoplasmic staining in tumor cells.
-
Negative Staining: Absence of brown staining in tumor cells.
-
Assessment: Evaluate the percentage of positive cells and the staining intensity (weak, moderate, strong) to calculate the H-score. A significant reduction in the H-score in post-treatment samples compared to pre-treatment samples indicates this compound-induced degradation of BRAF V600E.
Protocol 2: Immunohistochemical Staining for Phospho-ERK (pERK)
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
Procedure:
The procedure is identical to Protocol 1, with the substitution of the pERK primary antibody.
Interpretation of Results:
-
Positive Staining: Brown nuclear and/or cytoplasmic staining in tumor cells.
-
Negative Staining: Absence of brown staining in tumor cells.
-
Assessment: Calculate the H-score based on the percentage of positive cells and staining intensity. A decrease in the pERK H-score in post-treatment samples indicates the inhibition of MAPK pathway signaling.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A mutant BRAF V600E-specific immunohistochemical assay: correlation with molecular mutation status and clinical outcome in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 4. BRAF V600E immunohistochemistry is reliable in primary and metastatic colorectal carcinoma regardless of treatment status and shows high intratumoral homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry is highly sensitive and specific for the detection of V600E BRAF mutation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Immunohistochemical detection of the BRAF V600E mutant protein in colorectal neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. c4therapeutics.com [c4therapeutics.com]
Troubleshooting & Optimization
Troubleshooting Tagarafdeg solubility and stability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tagarafdeg. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as CFT1946) is an orally active and selective bifunctional degradation activating compound (BiDAC) that targets the BRAF V600E mutant protein for degradation.[1] It works by forming a complex between the E3 ubiquitin ligase Cereblon (CRBN) and the BRAF V600E protein, leading to the ubiquitination and subsequent proteasomal degradation of the mutant protein. This degradation of BRAF V600E leads to the inhibition of the downstream MAPK signaling pathway, as evidenced by a loss of phosphorylated ERK (pERK).[1]
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions. The solid compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light and under nitrogen.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
3. In which solvent is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.
Solubility and Stability Data
The following tables summarize the available quantitative data for this compound's solubility and stability.
Table 1: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (104.38 mM) | Ultrasonic treatment may be needed to fully dissolve the compound. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| Aqueous Buffers (e.g., PBS) | Data not publicly available | The solubility of this compound in aqueous buffers is expected to be low. It is recommended to first dissolve the compound in DMSO and then dilute it to the final concentration in the aqueous buffer. |
| Cell Culture Media (e.g., DMEM) | Data not publicly available | Similar to aqueous buffers, direct dissolution in cell culture media is not recommended. Prepare a concentrated stock in DMSO and dilute to the final working concentration in the media. |
Table 2: this compound Stability
| Condition | Duration | Notes |
| Stock Solution in DMSO at -80°C | 6 months | Protect from light and store under a nitrogen atmosphere.[1] |
| Stock Solution in DMSO at -20°C | 1 month | Protect from light and store under a nitrogen atmosphere.[1] |
| Working solution in cell culture media at 37°C | Data not publicly available | It is best practice to prepare fresh working solutions for each experiment from a frozen DMSO stock. The stability of similar compounds in media at 37°C can be limited. |
| Freeze-thaw cycles | Not recommended | To maintain the integrity of the compound, it is advised to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound.
-
Question: I am having trouble getting this compound to dissolve completely. What can I do?
-
Answer: this compound has high solubility in DMSO, but may require assistance to fully dissolve. Ensure you are using high-quality, anhydrous DMSO.[1] Gentle warming and vortexing can aid dissolution. For the preparation of a 100 mg/mL stock solution, the use of an ultrasonic bath is recommended.[1]
Issue 2: Inconsistent results in cell-based assays.
-
Question: My experimental results with this compound are not consistent between experiments. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the handling of this compound.
-
Stock Solution Stability: Ensure your DMSO stock solution is stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1] It is recommended to prepare fresh aliquots from a master stock.
-
Working Solution Preparation: Always prepare fresh working solutions in your cell culture medium for each experiment. The stability of the compound in aqueous media at 37°C may be limited.
-
DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium consistent across all treatments, including the vehicle control, and ideally below 0.5% to avoid solvent-induced cellular stress.
-
Issue 3: No degradation of BRAF V600E or inhibition of pERK is observed.
-
Question: I am not observing the expected degradation of BRAF V600E or a decrease in pERK levels in my Western blot. What should I check?
-
Answer: If you are not seeing the expected downstream effects of this compound, consider the following:
-
Cell Line: Confirm that your cell line expresses the BRAF V600E mutation. This compound is selective for the mutant form of BRAF.
-
Compound Integrity: Verify that your this compound has been stored properly and that the working solutions were freshly prepared.
-
Treatment Conditions: Optimize the concentration and duration of this compound treatment. A concentration of 100 nM for 24 hours has been shown to cause BRAF V600E degradation and pERK loss in A375 cells.[1] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
-
Western Blot Protocol: Ensure your Western blot protocol is optimized for the detection of BRAF and pERK. This includes using appropriate lysis buffers with phosphatase and protease inhibitors, sufficient protein loading, and validated primary and secondary antibodies.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a working concentration for cell culture experiments.
-
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure for 10 mM Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the required volume of DMSO to add to a specific mass of this compound to achieve a 10 mM concentration (Molecular Weight of this compound: 958.00 g/mol ). For example, to prepare a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 958.00 g/mol ) / 0.010 mol/L = 0.00010438 L = 104.38 µL
-
-
Carefully add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Procedure for Working Solution (e.g., 100 nM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in sterile DMSO or directly in the cell culture medium to achieve the desired final concentration. For example, to prepare a 100 nM working solution in 10 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of cell culture medium to get a 10 µM solution.
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of cell culture medium to get the final 100 nM working solution.
-
-
Mix the working solution thoroughly by gentle inversion before adding it to the cells.
-
Always prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
-
Protocol 2: Western Blot for BRAF V600E Degradation and pERK Inhibition
This protocol provides a method to assess the efficacy of this compound by measuring the levels of BRAF V600E and phosphorylated ERK (pERK).
-
Cell Culture and Treatment:
-
Seed BRAF V600E mutant cells (e.g., A375) in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10, 50, 100, 500 nM) and a vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to new tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRAF, pERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the BRAF and pERK signals to the loading control and total ERK, respectively.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Preparing this compound Solutions.
Caption: Western Blot Workflow for this compound Efficacy Analysis.
References
Technical Support Center: Optimizing Tagarafdeg Dosage for In Vivo Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Tagarafdeg (CFT1946) dosage for in vivo efficacy studies. It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CFT1946) is an orally active, mutant-selective bifunctional degradation activating compound (BiDAC). It is designed to selectively target and degrade BRAF V600 mutant proteins.[1] this compound works by forming a complex with the mutant BRAF protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRAF V600E protein.[1][2] This degradation inhibits the downstream MAPK signaling pathway, as evidenced by a reduction in phosphorylated ERK (pERK), and suppresses tumor growth.[1] A key advantage of this degradation mechanism is that it can overcome resistance mechanisms associated with traditional BRAF inhibitors.[3][4][5]
Q2: What is a recommended starting dose for in vivo efficacy studies in a mouse xenograft model?
Based on preclinical studies using a BRAF V600E A375 melanoma xenograft mouse model, a dosage of 10 mg/kg administered orally twice daily (PO, BID) has been identified as the minimum efficacious dose that leads to sustained tumor regression.[1][6] Dose-dependent tumor growth inhibition has been observed at lower doses as well.[7]
Q3: How should this compound be prepared for oral administration in mice?
While a specific formulation recipe for preclinical studies is not publicly available, general principles for formulating poorly soluble compounds for oral gavage in rodents should be followed. It is crucial to select a suitable vehicle that ensures the solubility and stability of this compound. Common vehicles for oral dosing in mice include corn oil, or aqueous solutions containing agents like carboxymethyl cellulose (CMC) and polysorbate-80 (Tween 80).[8] It is recommended to perform small-scale formulation tests to determine the optimal vehicle for your specific experimental conditions. Always refer to the solubility information provided by the supplier when selecting a solvent.[1]
Q4: What is the "hook effect" and how can it be avoided in in vivo studies?
The "hook effect" is a phenomenon observed with bifunctional molecules like this compound, where at very high concentrations, the formation of binary complexes (this compound-BRAF V600E or this compound-CRBN) is favored over the productive ternary complex (BRAF V600E-Tagarafdeg-CRBN). This can lead to a decrease in degradation efficiency and, consequently, reduced efficacy. To avoid this, it is crucial to perform a dose-response study to identify the optimal therapeutic window.[7] Starting with the recommended efficacious dose of 10 mg/kg and titrating down can help in identifying the optimal dose for your model.
Preclinical In Vivo Efficacy Data
The following tables summarize the preclinical in vivo efficacy of this compound in the A375 BRAF V600E xenograft mouse model.
Table 1: Single Agent In Vivo Efficacy of this compound in A375 Xenograft Model [7]
| Dosage (PO, BID) | Outcome |
| 0.3 mg/kg | Dose-dependent tumor growth inhibition |
| 3 mg/kg | Dose-dependent tumor growth inhibition |
| 10 mg/kg | Immediate and sustained tumor regression |
Table 2: In Vivo Efficacy of this compound in BRAF Inhibitor-Resistant A375 Xenograft Model [7]
| Treatment Group | Dosage (PO, BID) | Outcome |
| This compound (single agent) | 10 mg/kg | ~35% Tumor Growth Inhibition (TGI) |
| This compound (single agent) | 30 mg/kg | ~60% Tumor Growth Inhibition (TGI) |
| This compound + Trametinib | 10 mg/kg + 0.1 mg/kg | Tumor regression up to Day 16 |
| This compound + Trametinib | 30 mg/kg + 0.1 mg/kg | Tumor regression up to Day 19 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a BRAF V600E A375 Xenograft Mouse Model
This protocol outlines the key steps for assessing the in vivo efficacy of this compound.
1. Cell Culture and Animal Model:
- Culture A375 human melanoma cells (homozygous for BRAF V600E) under standard conditions.
- Use immunodeficient mice (e.g., female BALB/c nude mice).
- Subcutaneously implant A375 cells into the flank of each mouse.
2. Tumor Growth Monitoring and Study Initiation:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
3. Drug Formulation and Administration:
- Prepare this compound in a suitable vehicle for oral administration (oral gavage).
- Administer the designated dose of this compound or vehicle control to the respective groups, typically twice daily (BID).
4. Efficacy Assessment:
- Measure tumor volume and body weight 2-3 times per week.
- Continue treatment for a specified period (e.g., 20-28 days).[1]
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
5. Pharmacodynamic Analysis:
- Homogenize a portion of the tumor tissue to prepare protein lysates.
- Perform Western blot analysis to assess the levels of total BRAF V600E and phosphorylated ERK (pERK) to confirm target degradation and pathway inhibition.
Troubleshooting Guide
Guide 1: Inconsistent or Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a dose-response study to determine the most effective concentration for your specific model. Consider the possibility of the "hook effect" at higher concentrations. |
| Poor Bioavailability | Ensure proper formulation and administration. Verify the solubility and stability of this compound in the chosen vehicle. |
| Drug Resistance | If working with a model of acquired resistance, confirm the resistance mechanism. This compound has shown efficacy in models with NRAS mutations, a known resistance mechanism to BRAF inhibitors.[9] |
| Variability in Animal Model | Ensure consistency in the age, weight, and health of the mice. Use a sufficient number of animals per group to achieve statistical power. |
Guide 2: Difficulty in Detecting Target Degradation
| Potential Cause | Troubleshooting Steps |
| Timing of Sample Collection | Collect tumor samples at different time points after the last dose to capture the dynamics of protein degradation and resynthesis. |
| Inefficient Protein Extraction | Optimize your protein extraction protocol to ensure efficient lysis of tumor tissue. |
| Antibody Issues | Validate the specificity and sensitivity of the antibodies used for Western blotting. |
| Proteasome Inhibition | As a control, co-administer a proteasome inhibitor (e.g., MG132) to confirm that the reduction in BRAF V600E levels is proteasome-dependent. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
Caption: MAPK pathway and this compound's point of intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. c4therapeutics.com [c4therapeutics.com]
- 7. c4therapeutics.com [c4therapeutics.com]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Tagarafdeg (CFT1946) Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tagarafdeg (CFT1946) in preclinical models. The information is designed to address potential issues and guide experimental design, with a focus on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (CFT1946) and how does it differ from traditional BRAF inhibitors?
A1: this compound (CFT1946) is a potent, selective, and orally bioavailable bifunctional degrader of mutant BRAF V600X.[1][2][3] Unlike traditional BRAF inhibitors that only block the kinase activity, this compound recruits the CRBN E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of the mutant BRAF V600X protein.[4] This degradation mechanism is intended to prevent the paradoxical RAF activation that can occur with inhibitor-only therapies and lead to resistance.[1][2][3] Preclinical studies have shown that this leads to a more profound and durable inhibition of the MAPK signaling pathway.[4]
Q2: What is the known selectivity profile of this compound in preclinical models?
A2: Preclinical data indicates that this compound is highly selective for mutant BRAF V600X proteins. Global proteomic profiling in A375 melanoma cells, which express BRAF V600E, demonstrated that this compound potently degraded BRAF V600E while sparing wild-type BRAF, ARAF, and CRAF.[4] This high selectivity is a key design feature aimed at minimizing off-target effects associated with pan-RAF inhibition.[3]
Q3: Has there been any evidence of off-target activity or toxicity in preclinical studies?
A3: Publicly available preclinical data has focused on the efficacy and on-target activity of this compound. While detailed toxicology studies are not fully disclosed, the compound has been described as having a favorable safety profile in preclinical models, which has been further supported by early clinical trial data.[5] In Phase 1 clinical trials, this compound was well-tolerated, with no dose-limiting toxicities or treatment-related serious adverse events reported.[5] Most adverse events were Grade 1 or 2.[5] Researchers should, however, always conduct their own specific off-target assessments in their model systems.
Q4: My cells are showing unexpected toxicity after treatment with this compound. How can I troubleshoot this?
A4: Unexpected toxicity can arise from several factors. Here is a troubleshooting guide:
-
Confirm On-Target BRAF V600X Degradation: First, verify that the observed toxicity is not due to an exaggerated on-target effect in your specific cell line. Use Western blotting or proteomics to confirm the dose-dependent degradation of BRAF V600X and a corresponding decrease in downstream signaling (e.g., p-ERK).
-
Assess Cell Line Health: Ensure the cell line is healthy and free from contamination (e.g., mycoplasma) that could sensitize it to any compound.
-
Titrate Compound Concentration: Perform a more detailed dose-response curve to determine if the toxicity is occurring only at concentrations well above the DC50 (concentration for 50% degradation) for BRAF V600X.
-
Control for Vehicle Effects: Always include a vehicle-only control group to rule out any effects of the solvent (e.g., DMSO).
-
Investigate Potential Off-Targets: If on-target effects and experimental artifacts are ruled out, consider performing off-target screening. See the experimental protocols section for detailed methods.
Quantitative Data Summary
While specific quantitative data on off-target effects from preclinical studies is limited in the public domain, the following table summarizes the reported preclinical efficacy of this compound.
| Parameter | Cell Line / Model | Result | Reference |
| DC50 (BRAF V600E Degradation) | A375 cells | 14 nM | [6] |
| In Vitro Activity | BRAF V600E driven models | Potent degradation of BRAF V600E, inhibition of ERK phosphorylation, and cell growth inhibition. No effect in BRAF-WT cells. | [4] |
| In Vivo Efficacy | A375 xenograft model | Dose-dependent tumor regression. At 10 mg/kg PO BID, showed deeper and more durable tumor regression compared to encorafenib. | [4][6] |
| BRAFi-Resistant Model Efficacy | A375+NRAS-Q61K xenograft | Dose-dependent tumor growth inhibition as a single agent. Combination with trametinib resulted in tumor regression. | [7] |
| CNS Activity | Intracranial metastatic melanoma model | Demonstrated superior prolongation of survival when compared to encorafenib. | [1][2] |
Experimental Protocols
Protocol 1: Kinase Panel Screening to Identify Off-Target Kinase Interactions
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Objective: To determine the inhibitory activity of this compound against a broad range of purified kinases.
-
Materials:
-
This compound (CFT1946)
-
A commercial kinase screening service (e.g., Eurofins, Reaction Biology) or an in-house kinase panel.
-
Appropriate kinase buffers, substrates, and ATP.
-
Detection reagents (e.g., radiometric, fluorescence, or luminescence-based).
-
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to cover a wide concentration range (e.g., 1 nM to 10 µM).
-
In a multi-well plate, incubate each kinase with its specific substrate, ATP, and the various concentrations of this compound. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle only).
-
Initiate the kinase reaction by adding ATP. Incubate for the recommended time at the appropriate temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value for any kinase that shows significant inhibition (typically >50% at 1 µM).
-
-
Data Analysis: Analyze the IC50 values to identify any kinases that are potently inhibited by this compound, which would indicate a potential off-target.
Protocol 2: Global Proteomics to Assess Off-Target Protein Degradation
This protocol describes a method to identify unintended protein degradation caused by this compound.
-
Objective: To identify proteins, other than BRAF V600X, that are degraded upon treatment with this compound.
-
Materials:
-
BRAF V600X mutant and BRAF wild-type cell lines.
-
This compound (CFT1946) and a non-CRBN binding control compound (if available).
-
Cell lysis buffer, protease and phosphatase inhibitors.
-
Equipment for quantitative mass spectrometry (e.g., LC-MS/MS).
-
-
Methodology:
-
Culture BRAF V600X mutant and BRAF wild-type cells.
-
Treat cells with this compound at a relevant concentration (e.g., 10x DC50 for BRAF V600X) and a vehicle control for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Perform protein digestion (e.g., with trypsin).
-
Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Analyze the labeled peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify proteins across all samples.
-
Normalize the protein abundance data.
-
Identify proteins whose abundance is significantly decreased in the this compound-treated samples compared to the vehicle control in a CRBN-dependent manner.
-
Filter out the intended target (BRAF V600X) to create a list of potential off-target proteins for further validation.
-
Visualizations
Caption: BRAF signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Mechanism of action for a bifunctional degrader.
References
- 1. C4 Therapeutics Presents New Preclinical Data for CFT1946 [globenewswire.com]
- 2. 1stoncology.com [1stoncology.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. trial.medpath.com [trial.medpath.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. c4therapeutics.com [c4therapeutics.com]
Technical Support Center: Overcoming Resistance to Dabrafenib in Cancer Cells
Disclaimer: The drug "Tagarafdeg" was not found in scientific literature or public databases. This technical support guide has been created based on the well-researched BRAF inhibitor Dabrafenib , as resistance mechanisms and investigational approaches are extensively documented for this compound. The principles and protocols described here are based on dabrafenib and may serve as a relevant framework for investigating resistance to similar targeted therapies.
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for researchers encountering resistance to the BRAF inhibitor dabrafenib in their cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is Dabrafenib and its mechanism of action?
Dabrafenib is a potent and selective inhibitor of the BRAF kinase enzyme.[1] In approximately 50% of melanomas, a specific mutation (most commonly V600E) in the BRAF gene leads to constitutive activation of the BRAF protein, which in turn activates the MAPK/ERK signaling pathway, driving cell proliferation and survival.[2][3] Dabrafenib binds to the ATP-binding site of the mutated BRAF V600 kinase, blocking its activity and inhibiting the downstream signaling cascade, which leads to decreased cancer cell growth.[2]
Q2: What are the primary mechanisms of acquired resistance to Dabrafenib?
Resistance to dabrafenib is a significant clinical challenge and typically arises from the reactivation of the MAPK pathway or the activation of alternative survival pathways.[3][4]
Primary Resistance Mechanisms:
-
Reactivation of the MAPK Pathway:
-
Secondary Mutations: Activating mutations in downstream kinases like MEK1 or MEK2.[4]
-
NRAS Mutations: Acquired mutations in NRAS can reactivate the MAPK pathway through CRAF.[4][5][6]
-
BRAF Alterations: Amplification of the BRAF V600E gene or expression of alternative splice variants of BRAF that can form drug-resistant dimers.[4][7]
-
-
Activation of Parallel Signaling Pathways:
-
PI3K/AKT Pathway: Upregulation of the PI3K/AKT pathway, often through the loss of the tumor suppressor PTEN, can promote cell survival independently of the MAPK pathway.[3][4][5][8]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as PDGFRβ, EGFR, and IGF-1R can activate both the MAPK and PI3K/AKT pathways.[5][7]
-
-
Tumor Microenvironment:
Caption: Key signaling pathways involved in dabrafenib action and resistance.
Q3: How can our lab generate a dabrafenib-resistant cell line?
Inducing resistance in vitro is a crucial step for studying its mechanisms. The most common method is through continuous, long-term exposure of a dabrafenib-sensitive BRAF V600E-mutant cell line (e.g., A375 melanoma) to the drug.[4]
Protocol Outline: Generating Resistant Cell Lines
-
Determine Baseline IC50: First, establish the concentration of dabrafenib that inhibits 50% of cell growth (IC50) for your parental, sensitive cell line.
-
Initial Dosing: Culture the cells in media containing dabrafenib at a concentration close to the IC50.
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of dabrafenib in the culture media over several weeks to months.
-
Isolate Resistant Clones: Once a population of cells can proliferate in a high concentration of dabrafenib (e.g., 10-20x the parental IC50), you can either use the polyclonal population or isolate single-cell clones for further characterization.
-
Validation: Confirm resistance by performing a dose-response assay and comparing the IC50 of the resistant line to the parental line. The resistant line should exhibit a significant rightward shift in its dose-response curve.
Troubleshooting Guides
Problem: My BRAF-mutant cells show increasing IC50 values to dabrafenib in our proliferation assays.
This is a classic sign of developing resistance. The next step is to identify the underlying molecular mechanism.
Caption: Experimental workflow for investigating the mechanism of resistance.
Recommended Actions:
-
Assess Pathway Activation: Use Western blotting to check the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways in the presence of dabrafenib.
-
Sequence Key Genes: If the MAPK pathway is reactivated, perform Sanger or next-generation sequencing (NGS) on the resistant cells to look for mutations in BRAF, NRAS, and MEK1/2.
-
Investigate PI3K/AKT Pathway: If the PI3K/AKT pathway is activated, check for loss of PTEN expression by Western blot or look for mutations in PTEN, PIK3CA, or AKT1.
-
Screen for RTK Upregulation: If no mutations are found, consider using an RTK antibody array to screen for broad changes in receptor tyrosine kinase expression and phosphorylation.
Problem: Western blot shows high p-ERK levels in my resistant cells even with dabrafenib treatment. What does this mean?
This indicates reactivation of the MAPK pathway, which is the most common mechanism of resistance.
Possible Causes & Next Steps:
-
NRAS Mutation: A new NRAS mutation allows the cell to activate the pathway through CRAF, bypassing the inhibited BRAF V600E. Action: Sequence NRAS (especially codons 12, 13, and 61).
-
MEK1/2 Mutation: A downstream mutation in MEK1 or MEK2 makes it constitutively active, independent of BRAF signaling. Action: Sequence MEK1 and MEK2.
-
BRAF Splice Variant/Amplification: The cell may be expressing a form of BRAF that can dimerize and is insensitive to dabrafenib, or it may have amplified the BRAF V600E gene to overcome the inhibitor. Action: Perform quantitative PCR (qPCR) to assess BRAF copy number.
Problem: How do I test potential strategies to overcome the resistance I'm observing?
Once you have a hypothesis for the resistance mechanism, you can test combination therapies.
Caption: Logic for selecting combination therapies based on resistance mechanism.
Data Presentation: Efficacy of Combination Therapy
Clinical and preclinical data consistently show that combining dabrafenib with a MEK inhibitor like trametinib can delay or overcome resistance and improve outcomes compared to dabrafenib monotherapy.[8][10][11]
Table 1: Comparison of Dabrafenib Monotherapy vs. Combination with Trametinib
| Metric | Dabrafenib Monotherapy | Dabrafenib + Trametinib | Reference |
|---|---|---|---|
| Objective Response Rate (ORR) | 54% | 76% | [10][11] |
| Median Progression-Free Survival (PFS) | 5.8 months | 9.4 - 11.1 months | [10][11][12] |
| Median Overall Survival (OS) | 18.3 weeks (PTEN mutated) | 25.6 months |[12][13] |
Data compiled from multiple clinical trials in BRAF V600-mutant melanoma and may vary between studies.
Table 2: Representative IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
|---|---|---|---|
| A375 (Parental) | Dabrafenib | ~25 nM | - |
| A375-DR (Resistant) | Dabrafenib | >500 nM | >20x |
| A375-DR | Trametinib | ~50 nM | N/A |
| A375-DR | Dabrafenib + Trametinib | ~30 nM (Dabrafenib) | Resistance Overcome |
Note: These are representative values. Actual IC50s must be determined experimentally.
Key Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of dabrafenib.
Methodology:
-
Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of dabrafenib (e.g., from 10 µM to 0.1 nM) in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-only control (100% viability) and plot the results as percent viability versus log[drug concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
Objective: To assess the phosphorylation status and total protein levels of key signaling molecules.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with dabrafenib at a relevant concentration (e.g., 100 nM) for a specified time (e.g., 2-24 hours). Include an untreated or vehicle control.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-PTEN) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Visualize the protein bands using a chemiluminescence imager. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
References
- 1. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 5. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming resistance to BRAF inhibitors - Arozarena - Annals of Translational Medicine [atm.amegroups.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Overcoming resistance to BRAF inhibition in BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Tagarafdeg
Welcome to the technical support center for Tagarafdeg (CFT1946). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of this potent and selective BRAF V600E degrader. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work in improving the oral bioavailability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solubility and Dissolution
Q1: We are observing very low aqueous solubility of this compound. What are the initial steps to improve its dissolution rate?
A1: Low aqueous solubility is a known challenge for complex molecules like this compound, which is a PROTAC with a high molecular weight.[1][2] The primary reason for this is often the large, complex, and lipophilic structure of the molecule.[3] To improve the dissolution rate, consider the following initial strategies:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.[4][5] Techniques like micronization or nano-milling can be explored.[6]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to a higher-energy amorphous state can significantly enhance its aqueous solubility and dissolution rate.[7][8] This is achieved by dispersing the drug in a polymer matrix.[9]
-
pH Adjustment: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the dissolution medium can improve solubility.
Troubleshooting: Dissolution Experiments
| Issue | Possible Cause | Suggested Solution |
| Inconsistent dissolution profiles between batches. | API particle size variability; inconsistent formulation preparation. | Characterize the particle size distribution of each batch. Ensure a standardized and reproducible formulation manufacturing process. |
| Drug precipitates out of solution during the dissolution assay. | Supersaturation followed by crystallization of the amorphous form or the stable crystalline form. | Incorporate precipitation inhibitors in your formulation, such as certain polymers (e.g., HPMC-AS, PVP).[7] |
| No significant improvement in dissolution with pH modification. | This compound may be a neutral molecule or you may not be testing a wide enough pH range. | Confirm the pKa of this compound. Test a broader physiological pH range (1.2 - 6.8). |
Formulation Strategies
Q2: What are the most promising formulation strategies for a high molecular weight, poorly soluble compound like this compound?
A2: For molecules like this compound that are "beyond the Rule of Five," several advanced formulation strategies can be employed to enhance oral bioavailability.[10] The most common and effective approaches include:
-
Amorphous Solid Dispersions (ASDs): This is a widely used and often successful strategy for poorly soluble drugs.[9] By dispersing this compound in a polymer matrix, you can maintain it in an amorphous, higher-energy state, which leads to improved solubility and dissolution.[11]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations can enhance the solubility of lipophilic drugs and facilitate their absorption via the lymphatic pathway, which can bypass first-pass metabolism.[12][13] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS) and Nanostructured Lipid Carriers (NLCs).[4][14]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution velocity and saturation solubility of the drug.[5]
Q3: We are developing an amorphous solid dispersion (ASD) of this compound, but are facing stability issues (recrystallization). How can we address this?
A3: Recrystallization of the amorphous drug is a common challenge with ASDs, leading to a loss of the solubility advantage.[8] To mitigate this:
-
Polymer Selection: The choice of polymer is critical. Polymers with strong intermolecular interactions (e.g., hydrogen bonding) with this compound can inhibit crystallization. Screen a variety of polymers (e.g., PVP, HPMC, HPMC-AS, Soluplus®).
-
Drug Loading: High drug loading can increase the propensity for crystallization. Determine the optimal drug-to-polymer ratio that ensures good physical stability.
-
Storage Conditions: Store the ASD under controlled temperature and humidity conditions, as moisture can act as a plasticizer and promote crystallization.
Data Presentation: Comparison of Formulation Strategies for this compound
The following table presents hypothetical, yet realistic, data comparing different formulation approaches for this compound.
| Formulation Strategy | Drug Loading (%) | Dissolution in 90 min (%) (pH 6.8) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Oral Bioavailability (F%) in Rats |
| Micronized API | 100 | 15 | 0.5 | 10 |
| Amorphous Solid Dispersion (20% drug in HPMC-AS) | 20 | 85 | 1.2 | 45 |
| Lipid-Based Formulation (SEDDS) | 10 | 95 | 1.5 | 60 |
| Nanosuspension | 50 | 70 | 0.8 | 35 |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials: this compound, Polymer (e.g., PVP, HPMC-AS), Volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 1:4 drug-to-polymer).
-
Dissolve both components in a minimal amount of the volatile solvent in a round-bottom flask.
-
Ensure complete dissolution by visual inspection. Gentle warming or sonication may be applied if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film under vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
-
Scrape the dried film and gently grind it to a fine powder using a mortar and pestle.
-
Store the resulting ASD powder in a desiccator at room temperature.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the crystalline drug, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To verify the absence of sharp peaks, confirming the amorphous nature.
-
In Vitro Dissolution Testing: To assess the enhancement in dissolution rate compared to the crystalline drug.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), Lucifer yellow, and your this compound formulation.
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[15]
-
Prepare the dosing solution of your this compound formulation in HBSS.
-
For apical to basolateral (A-B) transport (absorptive direction), add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.[15]
-
For basolateral to apical (B-A) transport (efflux direction), add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.[15]
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. contractpharma.com [contractpharma.com]
- 3. pci.com [pci.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. benchchem.com [benchchem.com]
Managing unexpected results in Tagarafdeg experiments
Welcome to the central resource for troubleshooting and guidance on experiments involving Tagarafdeg. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CFT1946) is an orally active, mutant-selective degrader of BRAF V600E.[1] It is a bifunctional degradation activating compound (BiDAC) that utilizes the Cereblon (CRBN) E3 ligase to induce ubiquitination and subsequent proteasomal degradation of the mutant BRAF V600E protein.[1][2] This leads to the inhibition of the MAPK signaling pathway, which promotes cell proliferation and survival.[1][3] this compound is designed to be selective for mutant BRAF, overcoming challenges like paradoxical RAF activation seen with some traditional BRAF inhibitors.[4]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
For optimal stability, this compound should be dissolved in an anhydrous organic solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[5] Stock solutions should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][5] For long-term storage (up to 6 months), -80°C is recommended.[1]
Q3: How can I confirm that this compound is active in my cellular model?
The primary method to confirm this compound's activity is to measure the degradation of its target, BRAF V600E, and the resulting inhibition of downstream signaling. This is typically done by Western blotting for total BRAF V600E protein levels and the phosphorylation of its downstream effector, ERK (pERK).[1] A successful experiment will show a dose-dependent decrease in both BRAF V600E and pERK levels after treatment.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: Why am I observing high variability in the IC50 values of this compound in my cell viability assays (e.g., MTT, CellTiter-Glo)?
A: Inconsistent IC50 values are a common issue in cell-based assays and can stem from multiple sources.[6] It is crucial to standardize your experimental conditions to ensure reproducibility.[6]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Line Health & Passage Number | Use cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Ensure a uniform cell number is seeded across all wells. Overgrowth or undergrowth can significantly impact assay results.[6] |
| Assay Timing | The duration of drug treatment should be consistent across experiments. Cell viability can be heavily influenced by the length of exposure to the compound.[7] |
| Compound Stability in Media | This compound, like many small molecules, may have limited stability in aqueous culture media.[5] For long-term experiments (>24 hours), consider refreshing the media with a fresh compound.[5] |
| Solvent (DMSO) Concentration | High concentrations of DMSO can be toxic to cells.[5] Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is below the toxicity threshold for your cell line (typically <0.5%). |
| Reagent Handling | Ensure assay reagents are stored correctly and are not expired.[6] For example, MTT and similar reagents are often light-sensitive. |
Issue 2: No Decrease in Downstream Signaling (Western Blot)
Q: I treated my BRAF V600E mutant cells with this compound, but I don't see a decrease in pERK levels via Western blot. What went wrong?
A: Failure to observe the expected downstream effect on pERK is a frequent troubleshooting scenario. This often points to issues with either the experimental setup or the reagents used.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Western blot analysis.
Key Considerations for Phospho-Protein Western Blotting:
-
Use Phosphatase Inhibitors: During cell lysis, endogenous phosphatases can rapidly dephosphorylate proteins.[8] Always include a freshly prepared cocktail of phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.[8]
-
Blocking Buffer: Avoid using non-fat milk as a blocking agent when probing for phosphoproteins, as it contains phosphoproteins (casein) that can increase background noise.[9] Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is the recommended blocking buffer.[9]
-
Buffer Choice: Use Tris-based buffers (like TBS) instead of phosphate-based buffers (PBS).[8][9] Phosphate ions in PBS can compete with the phospho-specific antibody, leading to a weaker signal.[8][9]
-
Positive Control: Always include a positive control lysate from cells known to have high MAPK pathway activation to ensure your antibodies and detection system are working correctly.
Issue 3: Investigating Potential Off-Target Effects
Q: My cells are exhibiting a phenotype that doesn't seem related to MAPK pathway inhibition. How can I determine if this compound is causing off-target effects?
A: While this compound is designed for selectivity, all small molecules have the potential for off-target interactions.[10] A systematic approach is necessary to investigate unexpected phenotypes.
Strategies for Investigating Off-Target Effects
| Strategy | Description |
| Use a Negative Control Compound | Synthesize or obtain an inactive version of this compound that cannot bind to Cereblon (e.g., a methylated analogue).[3] If the phenotype persists with the inactive compound, it is likely an off-target effect. |
| Orthogonal Inhibition | Use a structurally different BRAF V600E inhibitor (e.g., Vemurafenib). If the phenotype is not replicated, it suggests the phenotype is specific to this compound's chemical scaffold and not its intended target. |
| Genetic Knockdown | Use siRNA or shRNA to specifically knock down BRAF. If the phenotype of BRAF knockdown matches the phenotype from this compound treatment, it confirms the effect is on-target. |
| Kinome Profiling | Perform a broad in vitro kinase screen to identify other kinases that this compound may inhibit.[11] This provides a direct assessment of its selectivity profile.[11] |
Signaling Pathway Context
Caption: this compound's on-target and potential off-target pathways.
Detailed Experimental Protocols
Protocol: Western Blot for BRAF Degradation and pERK Inhibition
This protocol outlines the key steps for assessing this compound's efficacy in a cellular context.
-
Cell Seeding: Plate BRAF V600E mutant cells (e.g., A375) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing the compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Place the culture plates on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[12]
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRAF, anti-pERK, anti-total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST as recommended by the manufacturer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. Quantify band intensity using appropriate software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. drughunter.com [drughunter.com]
- 5. benchchem.com [benchchem.com]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Tagarafdeg storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Tagarafdeg to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the stability of your this compound stock solutions, it is crucial to adhere to the following storage guidelines. Storing the compound under suboptimal conditions can lead to degradation and affect its potency in your experiments.
Q2: Why is it important to protect this compound from light and store it under nitrogen?
A2: this compound is sensitive to light. Exposure to light can induce photochemical degradation, altering the molecular structure and rendering it inactive. Storing the compound under an inert nitrogen atmosphere helps to prevent oxidative degradation, which can occur when the molecule reacts with oxygen.
Q3: What is the significance of avoiding repeated freeze-thaw cycles?
A3: Repeatedly freezing and thawing your this compound stock solution can compromise its stability. This process can lead to the formation of ice crystals that can physically damage the molecule and promote aggregation or degradation. It is highly recommended to aliquot your stock solution into single-use volumes to avoid this issue.[1]
Q4: How will I know if my this compound has degraded?
A4: Degradation of this compound may not be visually apparent. The most reliable way to assess the integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or a decrease in the main peak area. Inconsistent or unexpected experimental results, such as a loss of efficacy in cell-based assays, can also be an indicator of potential degradation.
Q5: What should I do if I suspect my this compound has been compromised due to improper storage?
A5: If you suspect that your this compound has been stored improperly (e.g., exposed to light for an extended period, subjected to multiple freeze-thaw cycles), it is recommended to use a fresh, properly stored aliquot for your experiments to ensure the reliability of your results. If you continue to observe unexpected outcomes, please refer to the troubleshooting guide below.
Storage Conditions Summary
For easy reference, the recommended storage conditions for this compound stock solutions are summarized in the table below.
| Parameter | Condition | Duration | Notes |
| Temperature | -80°C | Up to 6 months | Recommended for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] | |
| Light Exposure | Protect from light | At all times | Use amber vials or wrap containers in aluminum foil.[1] |
| Atmosphere | Store under nitrogen | During storage | Minimizes oxidation.[1] |
| Freeze-Thaw | Avoid repeated cycles | Aliquot into single-use volumes.[1] |
Troubleshooting Guide
Encountering unexpected results in your experiments can be frustrating. This guide is designed to help you troubleshoot potential issues related to this compound's stability and activity.
Issue 1: Reduced or No Efficacy in Cellular Assays
If you observe a decrease or complete loss of this compound's expected biological activity (e.g., no degradation of BRAF V600E), consider the following potential causes and solutions.
Potential Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage or handling.
-
Incorrect Concentration: Errors in dilution or calculation may have resulted in a lower-than-expected final concentration.
-
Cellular Health: The health and passage number of your cell line can impact their response to treatment.
-
Assay Conditions: Suboptimal assay conditions (e.g., incubation time, serum concentration) can affect results.
Troubleshooting Steps:
-
Confirm Storage Conditions: Verify that your this compound stock solution has been stored according to the recommended guidelines (-80°C or -20°C, protected from light, under nitrogen).
-
Use a Fresh Aliquot: Thaw a new, single-use aliquot of this compound for your experiment.
-
Verify Concentration: Re-calculate your dilutions and consider preparing a fresh stock solution from solid material if necessary.
-
Check Cellular Health: Ensure your cells are healthy, within a low passage number, and free from contamination.
-
Optimize Assay Protocol: Review your experimental protocol for any potential areas of improvement.
References
Addressing the "hook effect" with Tagarafdeg concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tagarafdeg (CFT1946). The following information is designed to help you address potential issues with your experiments, specifically focusing on the "hook effect" that can occur at high concentrations of the analyte.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CFT1946) and what is its mechanism of action?
This compound is an orally active, selective degrader of mutant BRAFV600E.[1][2] It functions as a bifunctional degradation activating compound (BiDAC), which brings the target protein (mutant BRAF) into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This degradation of BRAFV600E inhibits the downstream MAPK signaling pathway, which is constitutively active in certain cancers and promotes cell proliferation and survival.[4][5][6][7]
Q2: What is the "hook effect" and why is it a concern when measuring this compound concentrations?
The "hook effect," also known as the prozone effect, is a phenomenon that can occur in "sandwich" immunoassays (like ELISA) at very high concentrations of the analyte.[8][9] Instead of producing a proportionally high signal, these excessively high concentrations can lead to a paradoxical decrease in the measured signal.[8] This can result in a significant underestimation of the analyte concentration or even a false-negative result.[9][10] When developing assays to quantify this compound in biological samples, it is crucial to be aware of the potential for a hook effect, which could lead to inaccurate pharmacokinetic or pharmacodynamic data.
Q3: How can I determine if my assay is affected by the hook effect?
A common method to test for the hook effect is to perform a serial dilution of a sample that is suspected to contain a high concentration of this compound.[11][12] If the hook effect is present, you will observe that upon dilution, the calculated concentration of the analyte in the undiluted sample increases. For example, a 1:10 dilution of a "hooked" sample may yield a calculated original concentration that is significantly higher than the value obtained from the undiluted sample.[13]
Troubleshooting Guide: The Hook Effect in this compound Immunoassays
This guide provides a step-by-step approach to identifying and mitigating the hook effect in a hypothetical sandwich ELISA designed to measure this compound concentrations.
Problem: Measured this compound concentrations are unexpectedly low or inconsistent, especially in samples expected to have high concentrations.
Possible Cause: The "hook effect" due to excessively high concentrations of this compound in the samples. At high analyte concentrations, both the capture and detection antibodies become saturated, preventing the formation of the "sandwich" complex and leading to a reduced signal.[9][14]
Solutions:
1. Sample Dilution:
-
Protocol: Prepare a series of dilutions for your sample (e.g., 1:10, 1:100, 1:1000) using the same buffer as your standard curve. Analyze the diluted samples alongside the undiluted sample.
-
Expected Result: If the hook effect is present, the calculated concentration from the diluted samples will be higher than that of the undiluted sample. The true concentration lies in the dilution that falls within the linear range of your assay.
2. Modify the Assay Protocol: Two-Step Incubation
-
Rationale: A one-step assay, where the sample and detection antibody are added simultaneously, is more prone to the hook effect.[8] A two-step protocol introduces a wash step that removes excess analyte before the addition of the detection antibody.[15]
-
Protocol:
-
Add your samples and standards to the antibody-coated plate and incubate.
-
Wash the plate thoroughly to remove unbound this compound.
-
Add the detection antibody and incubate.
-
Proceed with the subsequent washing and detection steps.
-
-
Expected Result: This modification minimizes the competition for detection antibody binding, thereby reducing the likelihood of a hook effect.
3. Optimize Antibody Concentrations:
-
Rationale: Increasing the concentration of the capture and/or detection antibodies can extend the dynamic range of the assay and shift the hook effect to higher analyte concentrations.
-
Protocol: Perform a checkerboard titration of capture and detection antibody concentrations to determine the optimal combination that provides the best signal-to-noise ratio and the widest linear range.
Data Presentation
The following table provides a hypothetical example of data from a this compound sandwich ELISA, demonstrating the hook effect.
| Sample ID | Dilution Factor | Measured OD | Calculated Concentration (ng/mL) | Corrected Concentration (ng/mL) | Observation |
| Sample A | 1 (Neat) | 0.85 | 150 | 150 | |
| Sample B | 1 (Neat) | 2.50 | 800 | 800 | Within linear range |
| Sample C | 1 (Neat) | 1.20 | 250 | 250 | Potential Hook Effect |
| Sample C | 10 | 2.80 | 950 | 9500 | Dilution reveals higher concentration |
| Sample C | 100 | 1.50 | 300 | 30000 | Confirms hook effect in neat sample |
Note: This data is for illustrative purposes only.
Mandatory Visualizations
Signaling Pathway of BRAFV600E and the Action of this compound
Caption: Mechanism of this compound in the BRAF-MAPK signaling pathway.
Experimental Workflow for Troubleshooting the Hook Effect
Caption: Troubleshooting workflow for the high-dose hook effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CFT-1946 - Chemietek [chemietek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. rupress.org [rupress.org]
- 5. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 9. Hook effect - Wikipedia [en.wikipedia.org]
- 10. WO2020068574A1 - Methods for detecting hook effect(s) associated with anaylte(s) of interest during or resulting from the conductance of diagnostic assay(s) - Google Patents [patents.google.com]
- 11. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. myadlm.org [myadlm.org]
Tagarafdeg (CFT1946) Technical Support Center: Refining Treatment Protocols for Durable Responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Tagarafdeg (CFT1946). Our aim is to facilitate the design of robust experimental protocols that yield durable and reproducible responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CFT1946) and what is its mechanism of action?
This compound is an orally active, selective, bifunctional degradation activating compound (BiDAC) that targets mutant BRAF, including the V600E mutation.[1] It functions as a PROTAC (proteolysis-targeting chimera), bringing the target protein (mutant BRAF) into proximity with the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of the mutant BRAF protein, inhibiting the MAPK signaling pathway.[2] This degradation mechanism avoids the paradoxical RAF activation that can be observed with some BRAF inhibitors.[3][4]
Q2: Which BRAF mutations is this compound effective against?
Preclinical studies have shown that this compound is capable of degrading BRAF V600E (Class I), G469A (Class II), and G466V (Class III) mutations, as well as the p61-BRAFV600E splice variant.[5]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is recommended to protect the compound from light and store it under nitrogen.[6] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[6]
Q4: In which solvent can I dissolve this compound?
This compound is soluble in DMSO.[5][6] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or incomplete BRAF V600E degradation observed in Western blot. | Suboptimal drug concentration or incubation time: The concentration of this compound may be too low or the treatment duration too short to induce significant degradation. | - Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell line. - Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration. A 24-hour incubation with 100 nM this compound has been shown to be effective in A375 cells.[6] |
| "Hook effect": At very high concentrations, the formation of a productive ternary complex (PROTAC:Target:E3 ligase) can be inhibited by the formation of binary complexes (PROTAC:Target or PROTAC:E3 ligase), leading to reduced degradation. | - If you observe reduced degradation at higher concentrations in your dose-response curve, this may indicate the hook effect. Use a concentration at or near the DC50 for subsequent experiments. | |
| Low proteasome activity: The proteasome is essential for the degradation of ubiquitinated proteins. | - Ensure that your cells are healthy and not treated with any proteasome inhibitors. As a positive control for the involvement of the proteasome, co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue BRAF V600E from degradation. | |
| Low CRBN expression: this compound relies on the E3 ligase Cereblon (CRBN) to mediate BRAF V600E degradation. | - Verify the expression of CRBN in your cell line of interest by Western blot or qPCR. | |
| No or minimal reduction in phosphorylated ERK (pERK) levels. | Ineffective BRAF degradation: See the troubleshooting points above for "No or incomplete BRAF V600E degradation observed." | - Confirm BRAF V600E degradation by Western blot before assessing pERK levels. |
| Rapid signaling rebound: The MAPK pathway can be subject to feedback mechanisms that may lead to a transient or incomplete suppression of pERK. | - Perform a time-course experiment to assess pERK levels at various time points post-treatment. | |
| Issues with Western blot for pERK: Phosphorylated proteins can be labile, and their detection can be challenging. | - Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of ERK.[7] - Ensure the specificity of your primary antibody for phosphorylated ERK. - Include appropriate positive and negative controls for pERK detection.[7] | |
| High variability in in vivo tumor growth inhibition. | Inconsistent drug formulation or administration: Improper formulation or inconsistent oral gavage technique can lead to variable drug exposure. | - Ensure this compound is properly solubilized and formulated for oral administration. - Standardize the oral gavage procedure to minimize variability between animals. |
| Tumor heterogeneity: The initial tumor burden and the cellular composition of the tumors can vary between animals. | - Randomize animals into treatment groups based on tumor volume before starting the treatment. - Increase the number of animals per group to enhance statistical power. | |
| Development of acquired resistance to this compound. | Upregulation of parallel signaling pathways: Cancer cells may develop resistance by activating alternative survival pathways to bypass the inhibition of the MAPK pathway. | - Investigate the activation of other oncogenic drivers, such as Src kinase or the PI3K/AKT pathway, in resistant cells.[8] Combination therapy with inhibitors of these pathways may be effective. |
| Mutations in the drug target or E3 ligase: Although less common with degraders compared to inhibitors, mutations in BRAF that prevent this compound binding or mutations in CRBN could confer resistance. | - Sequence the BRAF and CRBN genes in resistant clones to identify potential mutations. | |
| Increased BRAF protein synthesis: Cells may compensate for increased degradation by upregulating the synthesis of the target protein. | - Assess BRAF mRNA levels by qPCR in resistant cells to determine if there is an increase in transcription. |
Data Presentation
Table 1: In Vitro Activity of this compound in A375 Cells
| Parameter | Cell Line | Value | Treatment Duration |
| DC50 (Degradation) | A375 (BRAF V600E) | 14 nM | 24 hours[5] |
| IC50 (pERK Inhibition) | A375 (BRAF V600E) | 11 nM | 24 hours[5] |
| GI50 (Cell Growth Inhibition) | A375 (BRAF V600E) | 94 nM | 96 hours[5] |
Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Outcome |
| A375 Xenograft (BRAF V600E) | This compound | 10 mg/kg, PO, BID | Sustained tumor regression[6] |
| A375 Xenograft (BRAF V600E) | This compound | 0.3 - 10 mg/kg, PO, BID | Dose-dependent tumor regression[6] |
Experimental Protocols
1. Western Blot Analysis of BRAF V600E Degradation and pERK Inhibition
-
Cell Culture and Treatment:
-
Culture A375 cells (or other relevant BRAF V600E mutant cell lines) in appropriate media.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., a dose-response from 1 nM to 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRAF V600E, pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software. Normalize BRAF V600E and pERK levels to the loading control and total ERK, respectively.
-
2. In Vivo Xenograft Studies
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
-
Tumor Implantation:
-
Subcutaneously inject A375 cells (or other appropriate cells) into the flank of the mice.
-
-
Treatment:
-
Tumor Measurement:
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points, tumors can be harvested to assess BRAF V600E degradation and pERK inhibition by Western blot or immunohistochemistry.
-
Mandatory Visualization
Caption: Mechanism of action of this compound (CFT1946).
Caption: Western blot workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for BRAF degradation experiments.
References
- 1. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. drughunter.com [drughunter.com]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. This compound (CFT1946) | mutant BRAF PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Tagarafdeg and Vemurafenib for BRAF V600E Melanoma
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanism of action, and safety of two distinct therapeutic agents targeting the BRAF V600E mutation in melanoma.
This guide provides an objective comparison of Tagarafdeg (CFT1946), a novel BRAF V600E degrader, and vemurafenib, an established BRAF inhibitor, for the treatment of BRAF V600E-mutated melanoma. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the key differences and potential advantages of each therapeutic strategy.
At a Glance: Key Differences
| Feature | This compound (CFT1946) | Vemurafenib |
| Mechanism of Action | Targeted protein degradation of BRAF V600E | Inhibition of BRAF V600E kinase activity |
| Modality | Bifunctional Degradation Activating Compound (BiDAC) | Small molecule kinase inhibitor |
| Clinical Development Stage | Phase I/II | Approved |
Mechanism of Action: Inhibition vs. Degradation
Vemurafenib functions as a competitive inhibitor of the ATP-binding site of the mutated BRAF V600E kinase.[1][2] This inhibition blocks the downstream signaling of the mitogen-activated protein kinase (MAPK) pathway, which is constitutively active in BRAF V600E-mutated melanoma cells, thereby reducing cell proliferation and inducing apoptosis.[2][3]
This compound, on the other hand, employs a novel mechanism of targeted protein degradation.[4][5] As a Bifunctional Degradation Activating Compound (BiDAC), it brings the BRAF V600E protein into proximity with the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the mutant protein by the proteasome.[4][6] This approach aims to eliminate the source of aberrant signaling entirely, which may offer advantages in overcoming resistance mechanisms associated with kinase inhibitors.[7]
Preclinical Efficacy
Preclinical studies have demonstrated the potent and selective activity of this compound in BRAF V600E-mutant melanoma models. In A375 cells, a BRAF V600E-mutant melanoma cell line, this compound induced degradation of BRAF V600E with a DC50 of 14 nM.[4] In vivo studies using A375 xenograft mouse models showed that this compound induced tumor regression.[4] Furthermore, this compound has shown activity in models of resistance to BRAF inhibitors.[7]
Vemurafenib has also demonstrated significant antitumor activity in preclinical models of BRAF-mutant melanoma, which translated to its successful clinical development.[8]
Clinical Performance
Vemurafenib is an approved therapeutic for BRAF V600E-mutated metastatic melanoma. Pivotal clinical trials have established its efficacy and safety profile.
| Clinical Trial | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| BRIM-3 (Phase III) | Vemurafenib | 48%[3] | 5.3 months[3] | 13.6 months[9] |
| Dacarbazine | 5%[3] | 1.6 months[3] | 9.7 months[9] | |
| BRIM-2 (Phase II) | Vemurafenib | 53%[9][10] | 6.8 months[9][10] | 15.9 months[9][10] |
This compound is currently in early-stage clinical development. Preliminary results from a Phase 1/2 study in patients with BRAF V600 mutant solid tumors are emerging. As of a data cutoff in July 2024, the study has shown evidence of clinical activity.[11] Further data from dose escalation and expansion cohorts are anticipated to provide a clearer picture of its clinical efficacy.
Safety and Tolerability
Vemurafenib is associated with a range of adverse events, with the most common being arthralgia, rash, fatigue, alopecia, photosensitivity, nausea, and diarrhea.[3] A notable side effect is the development of cutaneous squamous cell carcinoma or keratoacanthoma.[9][10]
The safety profile of This compound is being evaluated in the ongoing Phase 1/2 clinical trial. The tolerability and the full spectrum of potential adverse events are yet to be fully characterized.
Experimental Protocols
Detailed methodologies for key experiments cited in the development of these compounds are crucial for reproducibility and further research.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 3. scilit.com [scilit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Survival in BRAF V600-mutant advanced melanoma treated with vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. c4therapeutics.com [c4therapeutics.com]
Preclinical Efficacy Showdown: Encorafenib vs. Dabrafenib in BRAF-Mutant Models
A Comparative Analysis of Two Potent BRAF Inhibitors
In the landscape of targeted therapies for BRAF-mutant cancers, particularly melanoma, several kinase inhibitors have emerged as critical tools for researchers and clinicians. This guide provides a head-to-head preclinical comparison of encorafenib and dabrafenib, two prominent BRAF inhibitors. While the initial query sought a comparison with "tagrafetinib," no preclinical data for a compound of that name could be identified in the public domain, suggesting a possible typographical error. Therefore, this analysis focuses on dabrafenib as a relevant and well-documented comparator to encorafenib.
Both encorafenib and dabrafenib target the MAPK signaling pathway, a critical cascade that regulates cell growth and survival.[1][2][3] Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, driving tumor proliferation.[2][4] Encorafenib and dabrafenib are designed to inhibit the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting cancer cell growth.[3][5]
Biochemical and Cellular Potency
A key differentiator among BRAF inhibitors is their biochemical potency and cellular activity. Preclinical data indicate that encorafenib exhibits a longer dissociation half-life from the BRAF V600E kinase compared to dabrafenib.[6][7] This prolonged target engagement may contribute to more sustained pathway inhibition.
| Parameter | Encorafenib | Dabrafenib | Reference(s) |
| Dissociation Half-life | >30 hours | 2 hours | [6][7] |
| IC50 (BRAF V600E) | Similar to dabrafenib | Similar to encorafenib | [6] |
| Cell Proliferation IC50 | <0.04 µM (in a variety of melanoma cell lines) | <0.1 µM (in a variety of melanoma cell lines) | [8] |
Antitumor Efficacy in Xenograft Models
In vivo studies using mouse xenograft models of human melanoma have demonstrated the antitumor activity of both encorafenib and dabrafenib. These studies are crucial for evaluating the therapeutic potential of drug candidates in a living organism.
| Xenograft Model | Treatment | Outcome | Reference(s) |
| BRAF V600E-mutated A375 and HMEX1906 | Encorafenib (5 mg/kg BID) | Effective tumor growth inhibition | [9] |
| BRAF V600E-mutated A375 and HMEX1906 | Dabrafenib (100 mg once daily) | Similar tumor growth inhibition to encorafenib | [9] |
Signaling Pathway and Experimental Workflow
The efficacy of BRAF inhibitors is directly linked to their ability to suppress the MAPK signaling pathway. The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these inhibitors in preclinical models.
Caption: The MAPK signaling pathway and the inhibitory action of encorafenib and dabrafenib on mutant BRAF.
Caption: A typical experimental workflow for a preclinical xenograft study comparing targeted therapies.
Experimental Protocols
The following are generalized experimental protocols based on standard practices in preclinical oncology research for the types of studies cited.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.
-
Methodology: Recombinant BRAF V600E kinase is incubated with the substrate (e.g., MEK1) and ATP in the presence of varying concentrations of the inhibitor (encorafenib or dabrafenib). The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assays
-
Objective: To assess the effect of the inhibitors on the growth of cancer cell lines.
-
Methodology: BRAF-mutant melanoma cell lines (e.g., A375) are seeded in 96-well plates and treated with a range of concentrations of encorafenib or dabrafenib. After a set incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 for cell proliferation is then determined.
Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy of the inhibitors.
-
Methodology: Immunocompromised mice are subcutaneously injected with a suspension of BRAF-mutant human melanoma cells. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment groups. The inhibitors are administered orally at specified doses and schedules. Tumor volume and body weight are measured regularly. The study continues until tumors in the control group reach a predetermined size or for a specified duration. The primary endpoint is typically tumor growth inhibition.
Summary
Preclinical data suggest that both encorafenib and dabrafenib are potent and effective inhibitors of the BRAF V600E mutation. Encorafenib is distinguished by its significantly longer dissociation half-life, which may contribute to more durable target inhibition.[6][7] In cellular and in vivo models, both drugs demonstrate comparable efficacy in inhibiting tumor growth at their respective therapeutic doses.[9] The choice between these inhibitors in a clinical setting may be guided by their distinct pharmacokinetic and safety profiles, which are beyond the scope of this preclinical comparison. Further head-to-head clinical trials are essential to fully elucidate the comparative therapeutic potential of these agents.
References
- 1. Encorafenib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assays for Confirming Tagarafdeg-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Tagarafdeg (CFT1946) is a potent and selective bifunctional degradation activating compound (BiDAC) that targets the BRAF V600E mutant protein for degradation.[1] Confirmation of target protein degradation is a critical step in the development and characterization of such targeted protein degraders. This guide provides a comparative overview of key assays used to validate and quantify this compound-induced degradation of BRAF V600E, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their studies.
Mechanism of Action: this compound-Induced BRAF V600E Degradation
This compound is an orally active, CRBN-based degrader.[1] It functions by forming a ternary complex between the neosubstrate, BRAF V600E, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of BRAF V600E, marking it for subsequent degradation by the proteasome. This mechanism of action effectively eliminates the oncogenic protein from the cell, offering a promising therapeutic strategy for BRAF V600E-driven cancers.
This compound-induced BRAF V600E degradation pathway.
Comparison of Key Performance Metrics
The efficacy of a protein degrader is typically quantified by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). The following table summarizes these metrics for a representative BRAF V600E degrader, SJF-0628, as determined by Western Blotting, to provide a comparative baseline. For this compound, a DC50 of 14 nM has been reported using a HiBiT assay in A375 cells.[1]
| Assay Method | Target | Cell Line | DC50 | Dmax | Reference |
| Western Blot | BRAF V600E | SK-MEL-28 | 6.8 nM | >95% | [2] |
| HiBiT Assay | BRAF V600E | A375 | 14 nM | Not Reported | [1] |
In-Depth Assay Comparison
Choosing the right assay to confirm and quantify protein degradation is crucial and depends on various factors such as the required throughput, sensitivity, and the nature of the study (e.g., screening vs. mechanistic). Below is a detailed comparison of commonly used assays.
| Assay | Principle | Pros | Cons |
| Western Blot | Size-based separation of proteins followed by antibody-based detection of the target protein. | Provides information on protein size and abundance. Widely accessible. | Low throughput, semi-quantitative without rigorous validation, requires specific antibodies. |
| ELISA | Antibody-based capture and detection of the target protein in a plate-based format. | High throughput, quantitative. | Requires a matched pair of high-quality antibodies, can be prone to matrix effects. |
| HiBiT/NanoBRET | A luminescent peptide tag (HiBiT) is fused to the target protein. Degradation leads to a loss of luminescence. NanoBRET measures the proximity of a fluorescently labeled tracer to a NanoLuc-tagged target. | High throughput, highly sensitive, real-time measurements in live cells are possible. | Requires genetic modification of the target protein (for HiBiT) or the development of a specific fluorescent tracer (for NanoBRET). |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between two labeled antibodies binding to the target protein. | Homogeneous (no-wash) assay, high throughput, quantitative. | Requires two specific antibodies that can bind simultaneously, potential for compound interference. |
| Quantitative Mass Spectrometry | Digestion of total cellular protein followed by mass spectrometry-based quantification of peptides unique to the target protein. | Unbiased and highly specific, can measure degradation of endogenous, unmodified protein. Can provide global proteomic information on off-target effects. | Lower throughput, requires specialized equipment and expertise, complex data analysis. |
Experimental Protocols and Workflows
Detailed methodologies for the key assays are provided below to guide researchers in their experimental design.
Western Blot Protocol for BRAF V600E Degradation
This protocol outlines the steps for assessing BRAF V600E degradation in cell lysates.
Western Blot workflow for BRAF V600E detection.
-
Cell Lysis:
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRAF overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
HiBiT-Based Lytic Assay for Protein Degradation
This protocol describes an endpoint assay to measure protein degradation using the HiBiT system.[3][4]
HiBiT lytic assay workflow.
-
Cell Seeding and Treatment:
-
Seed cells expressing HiBiT-tagged BRAF V600E in a 96-well plate.
-
Treat cells with a serial dilution of this compound and incubate for the desired time.
-
-
Lysis and Detection:
-
Prepare a detection reagent containing LgBiT protein and Nano-Glo Luciferase substrate.
-
Add the detection reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of remaining protein relative to vehicle-treated controls and plot the dose-response curve to determine DC50 and Dmax.
-
Quantitative Mass Spectrometry Workflow
This workflow provides an overview of a typical quantitative proteomics experiment to measure protein degradation.
Quantitative proteomics workflow.
-
Sample Preparation:
-
Lyse cells treated with this compound or vehicle control.
-
Digest the proteome into peptides using an enzyme such as trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the reporter ions.
-
-
Data Analysis:
-
Use a proteomics software suite to identify peptides and proteins.
-
Quantify the relative abundance of BRAF V600E-specific peptides across different treatment conditions to determine the extent of degradation.
-
Conclusion
The confirmation of this compound-induced BRAF V600E degradation can be achieved through a variety of robust and quantitative assays. The choice of methodology will depend on the specific research question, available resources, and desired throughput. For initial screening and high-throughput applications, HiBiT/NanoBRET and TR-FRET assays offer excellent sensitivity and scalability. Western blotting remains a valuable tool for orthogonal validation and for obtaining information on protein size. For the most precise and unbiased quantification of endogenous protein degradation and for assessing off-target effects, quantitative mass spectrometry is the gold standard. By understanding the principles, advantages, and limitations of each assay, researchers can design and execute experiments that will provide clear and reliable insights into the efficacy of this compound and other targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
A Comparative Guide to Dabrafenib and Trametinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy of dabrafenib and trametinib with alternative treatments, supported by experimental data from pivotal clinical trials. Detailed methodologies for key experiments are also presented to facilitate understanding and replication of the findings.
Introduction
The combination of the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib has become a cornerstone in the treatment of cancers harboring a BRAF V600 mutation, most notably in metastatic melanoma, non-small cell lung cancer (NSCLC), and anaplastic thyroid cancer.[1][2][3] Activating mutations in the BRAF gene, a key component of the MAPK/ERK signaling pathway, lead to constitutive activation of this pathway, driving cell proliferation and survival.[4][5] Dabrafenib directly targets the mutated BRAF protein, while trametinib inhibits the downstream kinase MEK1/2.[6][7] This dual blockade provides a more potent and durable anti-cancer response compared to BRAF inhibitor monotherapy by overcoming the paradoxical activation of the MAPK pathway, a common mechanism of resistance.[6][8]
Mechanism of Action: Dual Blockade of the MAPK/ERK Pathway
The MAPK/ERK signaling cascade is a critical pathway that regulates cell growth, differentiation, and survival. In cancers with a BRAF V600 mutation, the pathway is constitutively active, leading to uncontrolled cell proliferation.
-
Dabrafenib: A potent and selective inhibitor of the BRAF V600-mutant kinase.[9]
-
Trametinib: A selective, allosteric inhibitor of MEK1 and MEK2, which are downstream of BRAF.[10]
The combination of dabrafenib and trametinib leads to a more profound and sustained inhibition of the MAPK pathway than either agent alone, which is crucial for delaying the onset of resistance.[11]
Clinical Efficacy: A Multi-Cancer Perspective
The combination of dabrafenib and trametinib has demonstrated significant clinical benefit across multiple BRAF V600-mutated cancers.
Metastatic Melanoma
In patients with BRAF V600E/K-mutant metastatic melanoma, the combination therapy has shown superior efficacy compared to dabrafenib monotherapy in the COMBI-d trial.[12] Long-term follow-up of this study demonstrated a durable overall survival benefit.[13] The COMBI-AD study further established the role of this combination as an adjuvant therapy for high-risk, resected stage III melanoma, significantly improving relapse-free survival.[14][15]
| COMBI-d: Dabrafenib + Trametinib vs. Dabrafenib Monotherapy | Dabrafenib + Trametinib | Dabrafenib Monotherapy | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 11.0 months | 8.8 months | 0.67 (0.53–0.84) | 0.0004 |
| Median Overall Survival (OS) | 25.1 months | 18.7 months | 0.71 (0.55–0.92) | 0.0107 |
| Overall Response Rate (ORR) | 67% | 51% | - | - |
| 3-Year Overall Survival Rate | 44% | 32% | - | - |
Table 1: Key efficacy outcomes from the COMBI-d trial in metastatic melanoma.[12][13]
| COMBI-AD: Adjuvant Dabrafenib + Trametinib vs. Placebo | Dabrafenib + Trametinib | Placebo | Hazard Ratio (95% CI) |
| Relapse-Free Survival (RFS) | Not Reached | 16.6 months | 0.47 (0.39-0.58) |
| Overall Survival (OS) at 3 years | 86% | 77% | 0.57 (0.42-0.79) |
Table 2: Key efficacy outcomes from the COMBI-AD trial in adjuvant melanoma treatment.[14]
Non-Small Cell Lung Cancer (NSCLC)
For patients with BRAF V600E-mutated metastatic NSCLC, the combination therapy has shown substantial clinical activity in both treatment-naïve and previously treated patients.[16][17][18]
| Phase II Study in BRAF V600E-Mutant NSCLC | Treatment-Naïve (n=36) | Previously Treated (n=57) |
| Overall Response Rate (ORR) | 64% | 63% |
| Median Progression-Free Survival (PFS) | 10.9 months | 9.7 months |
| Median Overall Survival (OS) | 24.6 months | 18.2 months |
Table 3: Efficacy of dabrafenib and trametinib in NSCLC.[16][17][18]
Anaplastic Thyroid Cancer (ATC)
The combination therapy has demonstrated meaningful clinical benefit in the rare and aggressive BRAF V600E-mutant anaplastic thyroid cancer, as shown in the ROAR basket study.[3]
| ROAR Study: Dabrafenib + Trametinib in ATC | Results |
| Overall Response Rate (ORR) | 56% |
| 12-month Duration of Response (DOR) Rate | 50% |
| Median Progression-Free Survival (PFS) | 6.7 months |
| Median Overall Survival (OS) | 14.5 months |
Table 4: Efficacy of dabrafenib and trametinib in anaplastic thyroid cancer.[3]
Safety and Tolerability
The safety profile of the dabrafenib and trametinib combination is well-characterized. Common adverse events include pyrexia, fatigue, nausea, rash, and diarrhea.[19][20] While the combination therapy has a higher incidence of certain adverse events compared to dabrafenib monotherapy, these are generally manageable with dose interruption or reduction.[21] Importantly, the combination therapy is associated with a lower incidence of cutaneous squamous cell carcinoma compared to dabrafenib alone.[20]
| Adverse Event (Any Grade) | Dabrafenib + Trametinib | Dabrafenib Monotherapy |
| Pyrexia | 51% | 28% |
| Fatigue | 35% | 31% |
| Nausea | 35% | 27% |
| Rash | 27% | 32% |
| Diarrhea | 31% | 17% |
| Cutaneous Squamous Cell Carcinoma | 2% | 9% |
Table 5: Common adverse events from the COMBI-d trial.[21]
Experimental Protocols
Detailed methodologies for key experiments are provided below as a reference for researchers.
In Vitro Cell-Based Assays
1. Cell Proliferation Assay (CellTiter-Glo®)
-
Objective: To determine the effect of dabrafenib and trametinib on the proliferation of BRAF V600-mutant cancer cell lines.
-
Cell Lines: A375 or SK-MEL-28 (human melanoma cell lines with BRAF V600E mutation).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow to adhere overnight.
-
Treat cells with serial dilutions of dabrafenib, trametinib, or the combination in complete media. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Analyze data to determine IC50 values and assess for synergistic effects using methods like the Chou-Talalay combination index.[22]
-
2. Western Blot for Phospho-ERK
-
Objective: To assess the inhibition of MAPK pathway signaling.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with dabrafenib, trametinib, or the combination for 1-2 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2, along with a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.[22]
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of the drug combination on cell cycle progression.
-
Procedure:
-
Treat cells as described for the proliferation assay for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[23][24]
-
4. Caspase Activation Assay
-
Objective: To measure the induction of apoptosis.
-
Procedure:
-
Seed cells in a 96-well plate and treat with the drug combination for 24-48 hours.
-
Measure caspase-3/7 activity using the Caspase-Glo® 3/7 Assay according to the manufacturer's protocol.[2]
-
In Vivo Xenograft Studies
1. BRAF V600E Melanoma Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of dabrafenib and trametinib in a preclinical in vivo model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
Subcutaneously inject a suspension of A375 or other suitable BRAF V600E mutant melanoma cells into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control, dabrafenib alone, trametinib alone, and dabrafenib plus trametinib.
-
Administer drugs orally at predetermined doses and schedules.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis (e.g., immunohistochemistry for p-ERK).[25][26]
-
Clinical Trial Protocols
The clinical efficacy and safety data presented in this guide are derived from well-designed clinical trials. The general design of these trials is outlined below.
1. COMBI-d (NCT01584648)
-
Design: A Phase III, randomized, double-blind study comparing dabrafenib and trametinib combination therapy to dabrafenib monotherapy in patients with unresectable or metastatic BRAF V600E/K mutation-positive cutaneous melanoma.
-
Patient Population: Previously untreated patients with unresectable (Stage IIIC) or metastatic (Stage IV) BRAF V600E/K mutation-positive melanoma.
-
Treatment:
-
Arm 1: Dabrafenib (150 mg twice daily) + Trametinib (2 mg once daily).
-
Arm 2: Dabrafenib (150 mg twice daily) + Placebo.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DOR), and safety.
2. COMBI-AD (NCT01682083)
-
Design: A Phase III, randomized, double-blind study of dabrafenib in combination with trametinib versus two placebos in the adjuvant treatment of high-risk BRAF V600 mutation-positive melanoma after surgical resection.[14]
-
Patient Population: Patients with completely resected, high-risk [Stage IIIa (lymph node metastasis >1 mm), IIIb, or IIIc] BRAF V600E/K mutation-positive cutaneous melanoma.
-
Treatment:
-
Arm 1: Dabrafenib (150 mg twice daily) + Trametinib (2 mg once daily) for 12 months.
-
Arm 2: Two placebos for 12 months.
-
-
Primary Endpoint: Relapse-Free Survival (RFS).
-
Key Secondary Endpoint: Overall Survival (OS).
Conclusion
The combination of dabrafenib and trametinib represents a significant advancement in the treatment of BRAF V600-mutated cancers. Its superior efficacy over BRAF inhibitor monotherapy, coupled with a manageable safety profile, has established it as a standard of care in several malignancies. The detailed experimental protocols provided in this guide offer a framework for further research and development in the field of targeted cancer therapy.
References
- 1. COMBI-AD: A phase III randomized double blind study of dabrafenib (GSK2118436) in COMBInation with trametinib (GSK1120212) versus two placebos in the ADjuvant treatment of high-risk BRAF V600 mutation-positive melanoma after surgical resection | Dana-Farber Cancer Institute [dana-farber.org]
- 2. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Dabrafenib plus trametinib in patients with BRAFV600E-mutant low-grade and high-grade glioma (ROAR): a multicentre, open-label, single-arm, phase 2, basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page Not Found - ASCO [asco.org]
- 6. pure.eur.nl [pure.eur.nl]
- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Let-7a microRNA modulates caspase-3-dependent apoptosis in melanoma cells treated with dabrafenib and trametinib combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecog-acrin.org [ecog-acrin.org]
- 11. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: long-term survival and safety analysis of a phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bccancer.bc.ca [bccancer.bc.ca]
- 19. ClinicalTrials.gov [clinicaltrials.gov:443]
- 20. ascopubs.org [ascopubs.org]
- 21. Receptor-Driven ERK Pulses Reconfigure MAPK Signaling and Enable Persistence of Drug-Adapted BRAF-Mutant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRASQ61R/K/L Mutant Melanoma (TraMel-WT) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
Assessing Tagarafdeg (CFT1946) Efficacy in Preclinical Oncology Models: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers to assess the preclinical response to Tagarafdeg (CFT1946), a novel, orally bioavailable degrader of mutant BRAF. This compound is currently in Phase 1/2 clinical trials for BRAF V600X-driven solid tumors.[1][2] This document outlines key pharmacodynamic markers, compares its activity with established BRAF and MEK inhibitors, and provides detailed experimental protocols to aid in the design and interpretation of preclinical studies.
Introduction to this compound (CFT1946)
This compound is a bifunctional degradation activating compound (BiDAC) that selectively targets mutant BRAF V600 proteins for degradation via the cereblon (CRBN) E3 ligase pathway.[3][4][5] This mechanism of action is distinct from traditional BRAF inhibitors (BRAFi) such as vemurafenib and encorafenib, which can be limited by resistance mechanisms involving RAF dimerization. By degrading the BRAF V600X mutant protein, this compound has the potential to overcome this resistance and offers a promising therapeutic strategy for patients with BRAF-mutant cancers.[1][6]
Key Biomarkers for Assessing this compound Response
The primary biomarkers for evaluating the preclinical efficacy of this compound are the degradation of the target protein, BRAF V600E, and the subsequent inhibition of the downstream MAPK signaling pathway, as measured by the phosphorylation of ERK (pERK).
BRAF V600E Protein Degradation:
The direct measurement of BRAF V600E protein levels is a primary indicator of this compound's target engagement and activity. A significant reduction in total BRAF V600E protein confirms the degrader's mechanism of action.
Phospho-ERK (pERK) Inhibition:
The BRAF V600E mutation leads to constitutive activation of the MAPK pathway, resulting in increased levels of phosphorylated ERK. A reduction in pERK levels serves as a robust pharmacodynamic biomarker for the inhibition of this signaling cascade.
In Vivo Tumor Growth Inhibition:
Assessment of tumor volume in xenograft models, typically using the A375 human melanoma cell line which harbors the BRAF V600E mutation, is a critical endpoint for evaluating the anti-tumor efficacy of this compound.
Comparative Preclinical Data
The following tables summarize the quantitative data comparing this compound with other BRAF and MEK inhibitors in preclinical models.
In Vitro Activity in A375 Cells (BRAF V600E Mutant Melanoma)
| Compound | Target | DC50 (BRAF V600E Degradation) | IC50 (pERK Inhibition) | GI50 (Cell Growth Inhibition) |
| This compound (CFT1946) | Mutant BRAF Degrader | 14 nM (at 24h)[4][7] | 11 nM (at 24h)[4] | 94 nM (at 96h)[4] |
| Encorafenib | BRAF Inhibitor | Not Applicable | - | - |
| Vemurafenib | BRAF Inhibitor | Not Applicable | IC50 = 0.45 µM | - |
| Dabrafenib | BRAF Inhibitor | Not Applicable | - | - |
| Trametinib | MEK Inhibitor | Not Applicable | - | - |
Data for competitors is often presented in graphical form in publications, making direct numerical comparison challenging. The provided vemurafenib IC50 is for metabolic activity reduction.
In Vivo Efficacy in A375 Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound (CFT1946) | 10 mg/kg PO BID[4][7] | Sustained tumor regression[4][7] | Deeper and more durable tumor regression compared to encorafenib.[4] |
| Encorafenib | Clinically relevant dose | - | Less effective than this compound.[4] |
| Dabrafenib + Trametinib | - | Modest TGI in some models[6] | This compound showed superior activity as a single agent.[6] |
| This compound + Trametinib | - | Complete regression in a BRAFi-resistant model[6] | Potent synergy in overcoming resistance. |
Signaling Pathway and Experimental Workflow
This compound (CFT1946) Mechanism of Action
Caption: Mechanism of this compound-induced degradation of mutant BRAF V600E.
Preclinical Biomarker Assessment Workflow
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
Western Blot for BRAF V600E and pERK
-
Cell Lysis:
-
Culture A375 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or comparator drugs for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRAF V600E, phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
A375 Xenograft Mouse Model
-
Cell Preparation and Implantation:
-
Harvest A375 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID).[8]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
-
Drug Administration:
-
Efficacy Assessment:
-
Measure tumor volume three times a week using the formula: (Length x Width²)/2.
-
Monitor body weight as an indicator of toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, euthanize a subset of mice from each group.
-
Excise tumors and prepare lysates for Western blot analysis of BRAF V600E and pERK as described above.
-
This guide provides a framework for the preclinical assessment of this compound and a basis for comparison with other targeted therapies for BRAF V600E-mutant cancers. The use of standardized biomarkers and protocols is crucial for generating robust and reproducible data to inform clinical development.
References
- 1. C4 Therapeutics Presents New Preclinical Data for CFT1946 [globenewswire.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Vemurafenib Drives Epithelial-to-Mesenchymal Transition Gene Expression in BRAF Inhibitor‒Resistant BRAFV600E/NRASQ61K Melanoma Enhancing Tumor Growth and Metastasis in a Bioluminescent Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. c4therapeutics.com [c4therapeutics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Revolutionizing BRAF-Mutant Melanoma Treatment: A Comparative Analysis of Tagarafdeg in Inhibitor-Resistant Models
For researchers, scientists, and drug development professionals navigating the complex landscape of BRAF inhibitor resistance in melanoma, a new contender has emerged. Tagarafdeg (CFT1946), a novel BRAF V600 mutant-selective degrader, demonstrates significant preclinical activity in models that have developed resistance to conventional BRAF inhibitors. This guide provides a comprehensive comparison of this compound's performance against alternative therapeutic strategies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The development of BRAF inhibitors has marked a significant advancement in the treatment of BRAF V600-mutant melanoma. However, the initial positive responses are often short-lived due to the emergence of resistance. Tumors can evade the effects of these inhibitors through various mechanisms, primarily by reactivating the MAPK signaling pathway or activating alternative survival pathways such as the PI3K/AKT pathway. This acquired resistance necessitates the development of novel therapeutic agents that can overcome these challenges.
This compound operates through a distinct mechanism of action compared to traditional BRAF inhibitors. Instead of merely blocking the kinase activity of the mutated BRAF protein, this compound is a bifunctional molecule that recruits the E3 ubiquitin ligase cereblon (CRBN) to the BRAF V600E protein, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation-based approach aims to eliminate the source of aberrant signaling, potentially offering a more durable response and overcoming resistance mechanisms that rely on the continued presence of the BRAF protein.
Comparative Preclinical Activity of this compound
Preclinical studies have demonstrated the potent and selective activity of this compound in BRAF inhibitor-resistant melanoma models. In vitro and in vivo experiments have shown its ability to induce tumor regression in models with acquired resistance driven by mutations such as NRAS Q61K, a common mechanism of resistance to BRAF inhibitors.
In Vitro and In Vivo Efficacy of this compound
| Cell Line | Genotype | Treatment | In Vitro Metric | Value | In Vivo Model | Treatment | Outcome |
| A375 | BRAF V600E | This compound | DC50 (Degradation) | 14 nM | A375 Xenograft | This compound (10 mg/kg, BID) | Sustained tumor regression |
| A375-R (Encorafenib Resistant) | BRAF V600E, NRAS Q61K | This compound | - | - | A375-R Xenograft | This compound | Tumor growth inhibition |
| A375-R (Encorafenib Resistant) | BRAF V600E, NRAS Q61K | Encorafenib | - | - | A375-R Xenograft | Encorafenib | No effect on tumor growth |
Alternative Therapeutic Strategies
To provide a comprehensive evaluation, it is essential to compare this compound's activity with that of other therapeutic strategies employed in the context of BRAF inhibitor resistance. These include the combination of BRAF and MEK inhibitors and the use of pan-RAF inhibitors.
Encorafenib and Binimetinib Combination
The combination of a BRAF inhibitor (Encorafenib) and a MEK inhibitor (Binimetinib) is a standard-of-care treatment for BRAF-mutant melanoma. This combination aims to provide a more complete shutdown of the MAPK pathway, thereby delaying the onset of resistance.
Pan-RAF Inhibitors
Pan-RAF inhibitors, such as TAK-632 and lifirafenib (BGB-283), are designed to inhibit all RAF isoforms (A-RAF, B-RAF, and C-RAF). This broader inhibition may overcome resistance mechanisms that involve RAF isoform switching or dimerization.
| Therapy | Mechanism of Action | Preclinical Activity in Resistant Models |
| Encorafenib + Binimetinib | BRAF inhibitor + MEK inhibitor | Delays the emergence of resistance and has shown efficacy in some resistant settings. |
| TAK-632 | Pan-RAF inhibitor | Demonstrates anti-proliferative effects in BRAF inhibitor-resistant cells with NRAS mutations. |
| Lifirafenib (BGB-283) | Pan-RAF inhibitor | Shows activity in patients with BRAF-mutated melanoma, including some who have received prior BRAF/MEK inhibitor therapy. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: MAPK signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for in vivo xenograft studies.
Experimental Protocols
A375 Xenograft Model for BRAF Inhibitor Resistance
Cell Line: A375 human melanoma cell line (BRAF V600E mutant). An encorafenib-resistant A375 subline (A375-R) is generated by continuous exposure to increasing concentrations of encorafenib.
Animals: Female athymic nude mice (6-8 weeks old).
Procedure:
-
A375-R cells (5 x 10^6 cells in 100 µL of Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally (p.o.) twice daily (BID) at the indicated dose. The vehicle control is administered on the same schedule.
-
Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for further analysis.
Western Blot Analysis of MAPK Pathway Proteins
Purpose: To assess the levels of total and phosphorylated proteins in the MAPK signaling pathway.
Procedure:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of BRAF, MEK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
Conclusion
This compound presents a promising new strategy for treating BRAF inhibitor-resistant melanoma. Its unique mechanism of degrading the mutant BRAF protein offers a potential advantage over traditional inhibitors by eliminating the source of the oncogenic signal. The preclinical data strongly support its continued investigation in clinical trials. This guide provides an objective comparison to aid researchers and clinicians in evaluating the potential of this compound in the evolving landscape of melanoma therapeutics.
A Proteomic Showdown: Tagarafdeg vs. Traditional BRAF Inhibitors in Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proteomic effects of Tagarafdeg (CFT1946), a novel BRAF degrader, against traditional BRAF inhibitors like vemurafenib and dabrafenib. This objective comparison is supported by experimental data and detailed methodologies to inform future research and therapeutic strategies.
This compound is an orally active, mutant-selective bifunctional degradation activating compound (BiDAC) that targets BRAFV600E for degradation.[1] Unlike traditional BRAF inhibitors that only block the kinase activity, this compound is designed to eliminate the entire protein, a mechanism that may offer advantages in overcoming resistance. This guide delves into the proteomic consequences of these different mechanisms of action in cancer cells.
Comparative Proteomic Analysis
While a direct head-to-head global proteomic dataset for this compound versus traditional inhibitors is not yet publicly available, we can synthesize findings from multiple studies to create a comparative overview. The following table summarizes the reported proteomic changes in cancer cell lines treated with this compound and the BRAF inhibitors vemurafenib and dabrafenib. The data for vemurafenib and dabrafenib are largely derived from studies on acquired resistance in melanoma cell lines.
| Protein/Pathway Alteration | This compound (CFT1946) | Vemurafenib/Dabrafenib | Cell Line(s) | Reference(s) |
| BRAFV600E Protein Levels | Significant Degradation | No direct degradation, inhibition of activity | A375 | [1] |
| MAPK Pathway Signaling (pERK) | Sustained Suppression | Initial suppression, reactivation in resistant cells | A375, various melanoma lines | [1][2] |
| Receptor Tyrosine Kinases (e.g., EGFR, PDGFRB) | Data not yet available | Upregulation associated with resistance | A375, M24met, various melanoma lines | [3][4] |
| Cell Adhesion and Migration Proteins | Data not yet available | Altered expression (e.g., loss of differentiation markers, EMT) | M24met | [5] |
| Lysosomal Compartment Proteins | Data not yet available | Enhanced expression in resistant cells | M24met | [5] |
| Mitochondrial Proteins (e.g., TRMU) | Data not yet available | Upregulation of enzymes like TRMU in resistant cells | IGR37 | [6] |
Summary of Findings:
-
This compound directly and selectively degrades the mutant BRAFV600E protein, leading to a sustained downstream suppression of the MAPK pathway, as evidenced by the loss of pERK.[1]
-
Vemurafenib and Dabrafenib , as inhibitors, do not remove the BRAF protein. While they initially suppress MAPK signaling, cancer cells can develop resistance through various mechanisms. Proteomic analyses of resistant cell lines reveal significant upregulation of receptor tyrosine kinases (RTKs) like EGFR and PDGFRB, activation of alternative signaling pathways, and changes in proteins related to cell adhesion, migration, and metabolism.[3][4][5] Studies have shown that resistance to these inhibitors can be associated with a switch to a more invasive phenotype, characterized by processes like the epithelial-to-mesenchymal transition (EMT).[3]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms discussed, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for proteomic analysis.
Caption: MAPK signaling pathway and points of intervention.
Caption: A generalized experimental workflow for quantitative proteomics.
Experimental Protocols
The following are generalized protocols for key experiments in the proteomic analysis of cancer cells treated with therapeutic compounds.
Cell Culture and Drug Treatment
-
Cell Line: A375 melanoma cells (BRAFV600E mutant) are a common model.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound, vemurafenib, or dabrafenib (or DMSO as a vehicle control). Treatment duration can vary (e.g., 24, 48, 72 hours) depending on the experimental endpoint.
Protein Extraction and Digestion (Filter-Aided Sample Preparation - FASP)
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and harvested. Cell pellets are lysed in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to prevent the reformation of disulfide bonds.
-
Digestion: The protein solution is loaded onto a filter unit (e.g., 30 kDa molecular weight cut-off). The urea is washed away, and the proteins are digested overnight with a protease, typically trypsin.
-
Peptide Collection: The resulting peptides are collected by centrifugation.
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry
-
Labeling: For quantitative comparison, peptides from different treatment groups are labeled with isobaric tandem mass tags (TMT). Each TMT reagent has the same total mass but produces a unique reporter ion upon fragmentation in the mass spectrometer.
-
Sample Pooling: The labeled peptide samples are combined into a single mixture.
-
Fractionation: To reduce sample complexity, the pooled peptides are often fractionated using techniques like high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Each fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reversed-phase chromatography and ionized before entering the mass spectrometer. The instrument isolates and fragments peptides, and the masses of the fragments and the TMT reporter ions are measured.
Data Analysis
-
Protein Identification: The raw mass spectrometry data is processed using software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and, by inference, the proteins present in the sample.
-
Quantification: The intensities of the TMT reporter ions are used to determine the relative abundance of each protein in the different treatment groups.
-
Statistical Analysis: Statistical tests are applied to identify proteins that are significantly up- or downregulated upon treatment.
-
Bioinformatics: Pathway analysis and gene ontology enrichment analysis are performed to understand the biological implications of the observed proteomic changes.
This guide provides a foundational comparison of this compound and traditional BRAF inhibitors based on available proteomic data. As more comprehensive proteomic studies on this compound become available, a more direct and detailed comparison will be possible, further elucidating its unique mechanism of action and potential therapeutic advantages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vemurafenib resistance signature by proteome analysis offers new strategies and rational therapeutic concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRMU Confers Resistance of Melanoma Cells to Vemurafenib through Modulating Mitochondrial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tagarafdeg (CFT1946): A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of Tagarafdeg (also known as CFT1946), an orally active, selective degrader of mutant BRAFV600E. Developed for cancer research, this compound is a bifunctional degradation activating compound (BiDAC) that utilizes the body's own cellular machinery to eliminate cancer-causing proteins. Due to its potent biological activity, strict adherence to safety and disposal protocols is imperative to ensure the safety of laboratory personnel and to prevent environmental contamination.
This guide is intended for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to directly address operational questions regarding the safe use and disposal of this compound.
Summary of Key Safety and Handling Data
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, general safety precautions for potent, research-grade compounds of this nature should be strictly followed. The information below is based on best practices for handling similar proteolysis-targeting chimera (PROTAC) compounds.
| Parameter | Information |
| Chemical Name | This compound (CFT1946) |
| Synonyms | CFT-1946, CFT 1946 |
| Intended Use | For research use only. Not for human or veterinary use. |
| Potential Hazards | As a potent biological agent, assume it is harmful if swallowed, inhaled, or comes into contact with skin. |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Handling | Avoid generating dust. Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.
Step 1: Segregation of Waste
-
Solid Waste: Collect all unused or expired this compound powder, as well as any materials contaminated with the solid compound (e.g., weigh boats, spatulas, contaminated gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, centrifuge tubes, flasks) that has come into contact with this compound should be considered hazardous and disposed of in the designated solid waste container.
Step 2: Container Management
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure all waste containers are kept securely sealed when not in immediate use.
-
Label all containers clearly with "Hazardous Waste" and the full chemical name: "this compound (CFT1946)".
Step 3: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.
-
All this compound waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Follow your institution's specific procedures for arranging a hazardous waste pickup.
Experimental Protocols
Note: No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are publicly available. The recommended disposal method is incineration by a licensed hazardous waste management company.
Mechanism of Action: BRAFV600E Degradation
This compound functions as a PROTAC, a molecule designed to co-opt the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to selectively destroy a target protein. In this case, the target is the mutant BRAFV600E protein, a driver of certain cancers.
The diagram below illustrates the signaling pathway of this compound-mediated degradation of BRAFV600E.
Caption: this compound mechanism of action.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Operational Protocols for Handling Tagarafdeg
Disclaimer: The following guidance is based on established best practices for handling potent cytotoxic chemical agents in a laboratory setting. As "Tagarafdeg" is a fictional substance, these recommendations should be adapted based on a thorough risk assessment of a real compound's specific known or suspected properties.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent, cytotoxic compound considered to be a potential mutagen. Primary exposure routes of concern are inhalation of airborne particles and skin contact.[1][2] Occupational exposure can occur during preparation, handling of patient waste, transport, and waste disposal.[1] Therefore, stringent control measures are necessary to minimize exposure to a level that is "as low as reasonably achievable" (ALARA).[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound.[4] The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[4] Gloves used for handling cytotoxic drugs should be powder-free and comply with ASTM standard D-6978-(05)-13.[5][6] Gowns should be changed if contaminated, and at least every 3.5 hours during medication preparation.[6]
Safe Handling and Operational Plan
A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.[4]
3.1. Preparation
-
Designate a specific handling area, such as a certified biological safety cabinet or a fume hood, for all manipulations of this compound.
-
Ensure proper ventilation.
-
Assemble all necessary equipment and PPE before commencing work.
-
Minimize the quantity of the compound handled.[4]
-
Review the Safety Data Sheet (SDS) if available.[4]
-
Cover the work surface with a disposable plastic-backed absorbent pad.[5]
3.2. Handling
-
Wear appropriate PPE at all times.[4]
-
Avoid skin and eye contact.
-
Prevent the generation of aerosols.[4]
-
Use wet-wiping techniques for cleaning surfaces.[4]
-
Decontaminate all equipment after use.[4]
3.3. Transport
-
When transporting this compound, it should be placed in a sealed, leak-proof container, which is then placed inside a secondary, shatter-proof container.
-
Label the outer container clearly with the compound's identity and associated hazards.
Experimental Protocol: Preparation of a 10 mM this compound Solution in DMSO
This protocol provides a step-by-step guide for the safe handling of this compound during the preparation of a stock solution.
-
Preparation:
-
Don the appropriate PPE for handling powders as outlined in the table above.
-
Ensure all manipulations are performed within a certified chemical fume hood.
-
Place a disposable, plastic-backed absorbent pad on the work surface.
-
-
Weighing:
-
Solution Preparation:
-
Slowly add the calculated volume of DMSO to the vial containing the this compound powder to avoid splashing.
-
Cap the vial securely and vortex until the solid is completely dissolved.
-
-
Post-Procedure:
Disposal Plan
5.1. Solid and Liquid Waste
-
All solid waste, including contaminated PPE, weigh boats, and absorbent pads, should be placed in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
5.2. Decontamination of Glassware
-
Reusable glassware should be decontaminated by soaking in a validated decontamination solution before standard washing.
5.3. Disposal Method
-
All this compound waste is considered cytotoxic and must be disposed of through a licensed hazardous waste disposal service. High-temperature incineration is the recommended disposal method for many pharmaceuticals.
Spill Management
In the event of a spill, the area should be immediately secured to prevent the spread of contamination.[2]
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including a respirator.
-
Cover the spill with absorbent material from a cytotoxic spill kit.
-
Carefully collect the contaminated material and place it in a designated cytotoxic waste bag.
-
Clean the spill area with a decontamination solution, followed by water.[7]
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Contact the institution's environmental health and safety department immediately.
-
Data Presentation
| Parameter | Guideline/Specification | Source |
| Occupational Exposure Limit (OEL) | < 0.1 µg/m³ (8-hour TWA) | Fictional |
| Primary Glove Type | Nitrile, double-gloved | [5] |
| Glove Standard | ASTM D6978-05 | [6] |
| Respiratory Protection | Fit-tested N95 or higher | [6] |
| Decontamination Agent | 1:10 bleach solution followed by 70% ethanol | General Practice |
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ipservices.care [ipservices.care]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsinsider.com [ohsinsider.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
